2-Fluoro-5-phenylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFZEKLTTBHSEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 2 Fluoro 5 Phenylpyridine and Its Structural Analogues
De Novo Synthesis Approaches to the 2-Fluoro-5-phenylpyridine Core
De novo synthesis provides a powerful means to construct the this compound scaffold with high control over substituent placement. This bottom-up approach involves the formation of the pyridine (B92270) ring itself, followed by or concurrent with the introduction of the fluorine and phenyl groups.
Cyclization Reactions for Pyridine Ring Formation
The construction of the pyridine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to form this aromatic system from acyclic precursors. acsgcipr.org These reactions often involve the condensation of aldehydes, ketones, and ammonia (B1221849) or its derivatives. acsgcipr.org For fluorinated pyridines, cyclization can involve fluorinated building blocks. For instance, the reaction of fluorinated 1,3-dicarbonyl compounds with cyanoacetamide can lead to the formation of trifluoromethyl-2-pyridones. acs.org Another approach involves the reaction of N-propargyl-bis(trifluoroacetyl)anilines with various nucleophiles to mediate pyridine ring formation. semanticscholar.orgresearchgate.net These methods, while not directly yielding this compound, establish the fundamental cyclization strategies that can be adapted by using appropriately substituted precursors to build the desired phenyl-substituted pyridine core, which can then be fluorinated.
Halogenation Strategies for Fluorine Introduction at C-2
Introducing a fluorine atom at the C-2 position of the pyridine ring is a critical step. One of the most common methods is through halogen exchange (HALEX) fluorination, where a chloro or bromo substituent at the 2-position is displaced by fluoride (B91410). lookchem.comoup.comusgs.govresearchgate.net This reaction is typically carried out using fluoride sources like potassium fluoride (KF) or hydrogen fluoride (HF). lookchem.comoup.comusgs.govresearchgate.net The reactivity of the α-halogen is enhanced in polyhalogenated pyridines. usgs.govresearchgate.net For instance, 2-chloropyridine (B119429) can be converted to 2-fluoropyridine (B1216828) in good yields using HF or HF-base solutions. lookchem.comoup.com The use of phase-transfer catalysts or performing the reaction in high-boiling point solvents like dimethyl sulfone can also facilitate this transformation. usgs.gov Another approach involves the fluorodenitration of 2-nitropyridine, though this is a less common method. chemicalbook.comacs.org More recent developments include the use of pyridine N-oxides, which can be converted to 2-pyridyltrialkylammonium salts that serve as effective precursors for 2-fluoropyridines under mild, metal-free conditions. researchgate.netnih.gov
| Precursor | Reagent | Conditions | Product | Yield | Reference |
| 2-Chloropyrimidine | HF | Room Temperature, 10 min (autoclave) | 2-Fluoropyrimidine | 27% | oup.com |
| 2-Chloropyrimidine | HF | Room Temperature, 30 min (open vessel) | 2-Fluoropyrimidine | 57% | oup.com |
| 2-Chloropyridine | KF | Dimethyl sulfone, 21 days | 2-Fluoropyridine | 50% | usgs.gov |
| 2-Bromopyridine | KF | Dimethyl sulfone, 7 days | 2-Fluoropyridine | 50% | usgs.gov |
| 2-Amino-3-nitropyridine | NaNO2, HF-pyridine | 0°C then 20°C | 2-Fluoro-3-nitropyridine | 95% | acs.org |
| Pyridine N-oxide | (Tf)2O, Et3N; then Bu4NF | Mild, metal-free | 2-Fluoropyridine | - | researchgate.netnih.gov |
Phenyl Group Installation Methodologies at C-5
The introduction of a phenyl group at the C-5 position can be accomplished through various C-H arylation techniques. Direct C-H arylation of fluorinated pyridines offers an atom-economical approach. chemrxiv.orgresearchgate.net Palladium-catalyzed C-H arylation of fluoroarenes with 2-chloropyridine derivatives has been demonstrated as an efficient protocol for synthesizing 2-(fluorinated aryl)pyridines. chemrxiv.org The regioselectivity of these reactions is often influenced by the electronic properties of the C-H bonds and the directing effects of existing substituents. ox.ac.uknih.gov For instance, the C-H arylation of 3-fluoropyridines with phenyl bromide can selectively yield C-4 arylated products. nih.gov While these examples focus on arylating a pre-existing fluoropyridine, the principles can be applied in a synthetic sequence where the phenyl group is introduced onto a pyridine precursor before the fluorination step.
Functionalization and Derivatization of Pre-existing Pyridine Scaffolds
An alternative and often more practical approach to this compound involves the functionalization of a pre-formed pyridine ring. This strategy leverages the well-established chemistry of pyridine to introduce the necessary fluoro and phenyl substituents in a regioselective manner.
Regioselective Fluorination Techniques on Phenylpyridines
Direct C-H fluorination of phenylpyridines is a powerful method for introducing fluorine with high regioselectivity. The directing effect of the pyridine nitrogen often plays a crucial role in determining the site of fluorination. For example, the reaction of 2-phenylpyridine (B120327) with AgF₂ in acetonitrile (B52724) leads to the selective formation of 2-fluoro-6-phenylpyridine. rsc.orggoogle.com This selectivity is rationalized by the initial coordination of the silver salt to the pyridine nitrogen, directing the fluorination to the ortho position of the pyridine ring. rsc.org Other electrophilic fluorinating agents can also be employed, sometimes under microwave conditions, to achieve C-H fluorination. rsc.org
Cross-Coupling Reactions for Phenyl Group Introduction (e.g., Suzuki, Negishi, Stille)
Palladium-catalyzed cross-coupling reactions are arguably the most versatile and widely used methods for introducing a phenyl group onto a pyridine ring. These reactions involve the coupling of a pyridine electrophile (e.g., a halide or triflate) with a phenyl-containing organometallic reagent.
Suzuki-Miyaura Coupling: This reaction pairs a pyridine halide or triflate with a phenylboronic acid or its ester derivative. nih.govclaremont.educdnsciencepub.comnih.gov The reaction is typically catalyzed by a palladium complex with a phosphine (B1218219) ligand. nih.govnih.gov For instance, 2-halopyridines can be coupled with phenylboronic acids to generate 2-phenylpyridines. nih.govcdnsciencepub.com The reaction conditions can be optimized to tolerate a wide range of functional groups. nih.govcdnsciencepub.com The coupling of 2-fluoropyridine-4-boronic acid has been explored, though with limited success in some cases. mdpi.com The use of potassium aryltrifluoroborates as the nucleophilic partner has also proven effective. rhhz.netacs.org
| Pyridine Electrophile | Phenyl Nucleophile | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |
| Pyridine-2-sulfonyl fluoride (PyFluor) | 2-Thiopheneboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 2-(2-Thienyl)pyridine | Good | nih.gov |
| 1-Bromo-4-butylbenzene | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | - | Dioxane | 2-(4-Butylphenyl)pyridine | - | nih.gov |
| 5-Bromo-2-methoxypyridine | Potassium p-tolyltrifluoroborate | Pd/C | - | - | 5-p-Tolyl-2-methoxypyridine | 93% | rhhz.net |
Negishi Coupling: This method utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org The Negishi coupling is known for its high functional group tolerance and its ability to couple sp², sp³, and sp carbon centers. wikipedia.org A one-pot procedure involving directed ortho-lithiation of a fluoropyridine, followed by zincation and a Negishi cross-coupling with a 2-bromophenyl acetate, has been developed for the synthesis of benzofuropyridines. nih.govljmu.ac.uk This strategy highlights the potential for creating complex structures from simple fluorinated pyridines. nih.govljmu.ac.ukchemrxiv.org
Stille Coupling: The Stille reaction employs an organotin reagent. organic-chemistry.org While effective, the toxicity of the tin compounds is a significant drawback. organic-chemistry.org It has been used to couple 2-bromo-4-fluoropyridine (B1291336) with bis(tributyltin) to synthesize 2,2'-bipyridine (B1663995) ligands. ossila.com
Direct C-H Functionalization for Selective Substitution
Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis of complex molecules, including this compound and its analogues. beilstein-journals.org This approach avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences and reducing waste. nih.gov
Transition-metal catalysis is a cornerstone of C-H functionalization. beilstein-journals.org For instance, palladium-catalyzed C-H activation has been successfully employed for the functionalization of 2-phenylpyridine derivatives. beilstein-journals.org These reactions often utilize a directing group to control the regioselectivity of the C-H activation step. The pyridine nitrogen atom itself can serve as a directing group, facilitating functionalization at the ortho-position of the phenyl ring or at the C6-position of the pyridine ring. nsf.gov
A notable example is the direct C-H fluorination of pyridines using AgF₂. acs.org This method provides access to a variety of 2-fluoropyridines with good functional group tolerance. acs.org In the case of 3-substituted pyridines, this process exhibits high regioselectivity, with fluorination occurring exclusively at the position para to the existing substituent, yielding 2-fluoro-5-substituted pyridines. acs.org For example, the reaction with 3-phenylpyridine (B14346) N-oxide results in the formation of this compound in high yield. acs.org
Iridium catalysts have also shown remarkable efficacy in the ortho-C-H activation of pyridine derivatives. nsf.gov These reactions can be highly selective for the C-H bond on the pyridine ring, even in the presence of a phenyl substituent. nsf.gov The resulting iridacycle can then be further functionalized, for example, by reaction with a phenyl group to introduce a substituent at the C6-position of a 2-phenylpyridine core. nsf.gov
Table 1: Examples of Direct C-H Functionalization for Pyridine Derivatives
| Catalyst/Reagent | Substrate | Product | Yield (%) | Reference |
| AgF₂ | 3-Phenylpyridine N-oxide | This compound | 84 | acs.org |
| Iridium Complex | 2-Phenylpyridine | 2-(Iridated)-phenylpyridine | N/A | nsf.gov |
| Pd(OAc)₂/AgSCF₃ | 2-Phenylpyridine | 2-(Trifluoromethylthio)-phenylpyridine | up to 81 | beilstein-journals.org |
| Cp*Co(III)/AgSCF₃ | 2-Phenylpyridine derivatives | SCF₃-containing products | up to 65 | beilstein-journals.org |
| CuI/AgF | (Hetero)arenes with 8-aminoquinoline (B160924) directing group | Monofluorinated products | 61 | nih.gov |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for this compound, aiming to minimize environmental impact and enhance sustainability. jocpr.com
Solvent-Free or Low-Solvent Methodologies
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free or low-solvent reaction conditions can significantly reduce waste and simplify product purification. rsc.org For example, domino reactions of various β,γ-unsaturated α-ketocarbonyls with cyclic sulfamidate imines have been efficiently carried out under solvent-free conditions using microwave irradiation, providing access to functionalized picolinates. organic-chemistry.org While not a direct synthesis of this compound, this demonstrates the potential of solvent-free approaches for pyridine ring construction. The use of trifluoroacetic acid (HOTf) as a catalyst has enabled the solvent-free synthesis of various benzene (B151609) and pyridine derivatives, showcasing a green alternative to traditional methods. rsc.org
Catalyst-Free or Organocatalytic Approaches
The development of catalyst-free and organocatalytic methods offers an attractive alternative to transition-metal catalysis, avoiding the use of potentially toxic and expensive metals. acs.orgdokumen.pub A metal-free synthesis of 2-fluoropyridines has been developed using inexpensive reagents, where pyridine N-oxides are converted into 2-pyridyltrialkylammonium salts, which are then fluorinated. acs.org This method exhibits broad functional group compatibility and high regioselectivity. acs.org
Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction. dokumen.pub For instance, the asymmetric synthesis of piperidine (B6355638) derivatives, which share the heterocyclic core with pyridine, has been achieved through organocatalytic intramolecular aza-Michael reactions. mdpi.com While direct organocatalytic synthesis of this compound is not extensively reported, the principles can be applied to the synthesis of its precursors or analogues.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a central tenet of green chemistry, focusing on maximizing the incorporation of all reactant atoms into the final product. jocpr.comchembam.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more efficient and generate less waste. researchgate.net
In the context of this compound synthesis, cross-coupling reactions like the Suzuki-Miyaura coupling are often employed. smolecule.comchimia.ch While effective, these reactions can have lower atom economy due to the formation of stoichiometric byproducts. Strategies to improve the atom economy of such processes are an active area of research.
Reaction Mass Efficiency (RME) provides a more comprehensive measure of the "greenness" of a reaction by considering the masses of all reagents, solvents, and workup materials relative to the mass of the product. researchgate.net Designing synthetic routes with high RME involves minimizing the use of auxiliary substances and simplifying purification procedures.
Multicomponent reactions (MCRs) are a powerful tool for improving atom economy and reaction efficiency. frontiersin.org These reactions combine three or more starting materials in a single step to form a complex product, minimizing the number of synthetic operations and waste generation. frontiersin.org The development of MCRs for the synthesis of highly substituted pyridines is a promising avenue for the efficient production of this compound and its derivatives. frontiersin.org
Scale-Up Synthesis and Process Optimization for Industrial Relevance
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization to ensure safety, cost-effectiveness, and scalability. bldpharm.com
One reported method for the preparation of a related compound, 2-fluoro-5-formyl chloropyridine, involves a two-step process starting from 2-fluoro-5-methylpyridine (B1304807). google.com The first step is an oxidation to form 2-fluoro-5-pyridine formate, followed by reaction with a chlorinating agent like thionyl chloride to yield the final product. google.com The patent highlights challenges in scaling up the acid chloride formation, where yields tend to decrease. google.com Optimization of reaction parameters such as the equivalents of reagents and the choice of solvent is crucial for maintaining high yields on a larger scale. google.com
For C-H functionalization reactions, such as the fluorination of 2-phenylpyridine with AgF₂, detailed procedures have been developed for gram-scale synthesis. orgsyn.org The procedure specifies the use of anhydrous acetonitrile as a solvent and highlights the moisture sensitivity of the reaction. orgsyn.org The workup involves filtration to remove silver salts and purification by flash chromatography. orgsyn.org For industrial applications, alternative purification methods like crystallization or distillation would be more practical and cost-effective.
Process optimization also involves selecting readily available and inexpensive starting materials and reagents. The synthesis of 2-phenylpyridine itself can be achieved through various methods, including the reaction of phenyllithium (B1222949) with pyridine. orgsyn.org The efficiency of this process is highly dependent on the quality and dryness of the reagents. orgsyn.org
Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 2 Fluoro 5 Phenylpyridine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. In 2-fluoro-5-phenylpyridine, the fluorine atom further deactivates the ring towards electrophilic attack. However, the phenyl group at the 5-position can influence the regioselectivity of such reactions.
Electrophilic substitution on the pyridine ring, such as nitration, halogenation, and sulfonation, typically requires harsh reaction conditions. For instance, the nitration of pyridines often necessitates the use of strong acids like fuming sulfuric acid at high temperatures. acs.org While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided results, general principles of pyridine chemistry suggest that electrophilic attack would likely occur at the positions meta to the deactivating fluorine and nitrogen atoms, which are the C-3 and C-5 positions. However, the presence of the phenyl group at C-5 would sterically hinder attack at that position and potentially direct electrophiles to the C-3 position or the phenyl ring itself.
One approach to functionalizing the pyridine ring involves a ruthenium-catalyzed meta-sulfonation of 2-phenylpyridines. This method utilizes a directing group strategy where the pyridyl nitrogen coordinates to a ruthenium catalyst, facilitating the formation of a stable Ru-C(aryl) σ bond. This complex then directs the electrophilic aromatic substitution to the meta-position of the phenyl ring. researchgate.netum.es Although this example pertains to the phenyl ring, it highlights a strategy to achieve selective functionalization in phenylpyridine systems.
Another strategy for functionalizing pyridines is through the use of designed phosphine (B1218219) reagents for selective halogenation. chemrxiv.orgamazonaws.comnih.gov These methods often involve the formation of phosphonium (B103445) salts at specific positions on the pyridine ring, which are then displaced by a halide nucleophile. chemrxiv.orgnih.gov This approach has been shown to be effective for the 4-selective halogenation of a variety of substituted pyridines. amazonaws.comnih.gov
Nucleophilic Aromatic Substitution Reactions at the Fluorine-Bearing Position (C-2)
The fluorine atom at the C-2 position of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the pyridine nitrogen. This makes the C-2 carbon an electrophilic center susceptible to attack by various nucleophiles.
Amination and Hydroxylation Pathways
The displacement of the fluorine atom by amine and hydroxide (B78521) nucleophiles represents common transformation pathways for 2-fluoropyridines. These reactions proceed via a nucleophilic aromatic substitution mechanism. For example, the reaction of a 2-fluoropyridine (B1216828) with an amine would yield a 2-aminopyridine (B139424) derivative. Similarly, reaction with a hydroxide source would lead to the corresponding 2-hydroxypyridine. The reactivity in these SNAr reactions is significantly influenced by the nature of the nucleophile and the reaction conditions.
Cyanation and Alkynylation Reactions
The fluorine at the C-2 position can also be displaced by cyanide and alkynyl nucleophiles. Cyanation reactions introduce a nitrile group, a versatile functional group that can be further transformed into amines, carboxylic acids, or amides. Alkynylation reactions, often catalyzed by transition metals, introduce an alkyne moiety, which is valuable for further functionalization through reactions like click chemistry or Sonogashira coupling.
Mechanism of Fluorine Displacement
The mechanism of fluorine displacement in these nucleophilic aromatic substitution reactions typically proceeds through a two-step addition-elimination pathway.
Nucleophilic Attack: The nucleophile attacks the electrophilic C-2 carbon, which bears the fluorine atom. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, with delocalization onto the electron-withdrawing nitrogen atom of the pyridine ring.
Fluoride (B91410) Elimination: The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which is a good leaving group. This step is typically fast.
Metal-Catalyzed Coupling Reactions Involving this compound
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can participate in these reactions, primarily through activation of the C-H or C-F bonds.
Suzuki-Miyaura, Heck, and Sonogashira Couplings at C-5 or other positions
While the C-2 fluorine is prone to nucleophilic substitution, the other positions on the pyridine and phenyl rings can be functionalized using metal-catalyzed cross-coupling reactions. For instance, if a bromo or iodo substituent were present at the C-5 position of the pyridine ring or on the phenyl ring, it could readily participate in Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) coupling reactions.
The synthesis of 5-fluoro-2-phenylpyridine (B1391113) has been achieved via a Suzuki coupling reaction between 2-bromo-5-fluoropyridine (B41290) and phenylboronic acid, demonstrating the utility of this reaction in constructing the core phenylpyridine scaffold. chemicalbook.com
Furthermore, palladium-catalyzed ortho-trifluoromethylation of 2-phenylpyridines has been reported using a trifluoromethylsulfonium salt. acs.org This reaction proceeds through C-H functionalization and demonstrates the possibility of selectively modifying the phenyl ring in the presence of the fluoropyridine core. acs.org
Below is a table summarizing some of the reaction types discussed:
| Reaction Type | Position(s) Involved | Reagents/Catalysts | Product Type |
| Electrophilic Aromatic Substitution | C-3 (likely) or Phenyl Ring | Strong acids (e.g., H₂SO₄), Nitrating/Halogenating agents | Substituted this compound |
| Nucleophilic Aromatic Substitution | C-2 | Amines, Hydroxides, Cyanides, Alkynes | 2-substituted-5-phenylpyridines |
| Suzuki-Miyaura Coupling | C-5 (if halogenated) | Phenylboronic acid, Pd catalyst | Biaryl compounds |
| Heck Coupling | C-5 (if halogenated) | Alkenes, Pd catalyst | Alkenyl-substituted pyridines |
| Sonogashira Coupling | C-5 (if halogenated) | Terminal alkynes, Pd/Cu catalyst | Alkynyl-substituted pyridines |
| C-H Functionalization | Phenyl ring (ortho) | CF₃ source, Pd catalyst | ortho-Trifluoromethylated-2-phenylpyridine |
C-H Activation and Functionalization Reactions
The functionalization of this compound through C-H activation is a key strategy for synthesizing more complex molecules. The pyridine nitrogen atom serves as an effective directing group in transition-metal-catalyzed reactions, primarily facilitating the activation of the C-H bond at the ortho position of the phenyl ring. rsc.orgnih.govresearchgate.net This inherent reactivity has been widely exploited in palladium-catalyzed transformations. rsc.orgnih.gov
Palladium catalysis is a powerful tool for these functionalization reactions. nih.gov The general mechanism involves the coordination of the palladium catalyst to the pyridine nitrogen, forming a palladacycle intermediate that positions the metal center in proximity to the ortho C-H bond of the phenyl ring. nih.gov This is followed by oxidative addition and reductive elimination steps to yield the functionalized product. nih.gov
Specific C-H functionalization reactions of this compound and its close analogs have been reported. For instance, the 2-fluoro-5-pyridyl group has been employed as a template to direct the meta-C–H olefination of attached aromatic rings. acs.org Furthermore, this compound has been shown to undergo a defluorosilylation reaction, where the C-F bond is functionalized, under nickel-catalyzed or catalyst-free conditions to yield silylated products. nih.gov
A notable transformation is the silyl-radical-relay pathway that enables the cross-coupling of this compound with allenes. rsc.org This method allows for the construction of complex molecular scaffolds under relatively mild conditions. In one example, the reaction between active this compound and an allene (B1206475) derivative yielded the desired coupling product in 68% isolated yield. rsc.org
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| meta-C-H Olefination | Substrate with 2-fluoro-5-pyridyl template | Pd(OAc)₂ | meta-Olefinated product | 63% | acs.org |
| Defluorosilylation | This compound, Silylboronate | Ni(COD)₂ / KOtBu or Catalyst-free | 2-Silyl-5-phenylpyridine | 43% (catalyst-free) | nih.gov |
| Radical Cross-Coupling | This compound, Allene | PhMe₂SiBpin, KOtBu | α-Ethynyl-substituted product | 68% | rsc.org |
Regioselectivity and Stereoselectivity in Catalytic Transformations
Regioselectivity is a critical aspect of the catalytic transformation of this compound, with outcomes largely dictated by the directing group and the electronic properties of the substituents.
Phenyl Ring Functionalization: For 2-phenylpyridine (B120327) scaffolds in general, the pyridine nitrogen atom acts as a powerful directing group in palladium-catalyzed reactions, leading to highly regioselective functionalization at the ortho C-H bond of the phenyl ring. rsc.orgnih.govresearchgate.net This selectivity is attributed to the formation of a stable five-membered palladacycle intermediate. nih.gov This makes the ortho-position the prime target for a wide range of C-H activation reactions, including arylation, alkylation, and olefination. rsc.org
Pyridine Ring Functionalization: The regioselectivity of reactions on the pyridine ring itself is governed by the electronic influence of the existing substituents. The fluorine atom at the C-2 position is an electron-withdrawing group, which can influence the acidity and reactivity of the remaining C-H bonds on the pyridine ring. nih.gov In studies on related fluoropyridines, electron-withdrawing groups have been shown to direct C-H arylation to specific positions. nih.gov For instance, in the C-H arylation of 3-fluoropyridine, functionalization occurs selectively at the C-4 position. nih.gov The interplay between the electron-withdrawing fluorine at C-2 and the phenyl group at C-5 in this compound dictates the most likely sites for electrophilic or metal-catalyzed attack on the pyridine core.
Stereoselectivity: While regioselectivity in catalytic transformations of 2-phenylpyridine derivatives is well-documented, specific studies detailing stereoselective reactions involving this compound are less common in the searched literature. However, the principles of stereoselective catalysis are applicable. If a catalytic transformation were to create a new chiral center, for example, through the addition of a group to an olefin, the use of chiral ligands on the metal catalyst would be essential to control the stereochemical outcome.
| Ring System | Position | Directing Influence | Reaction Type | Reference |
|---|---|---|---|---|
| Phenyl Ring | ortho (C-2') | Pyridine Nitrogen (via cyclometalation) | Pd-catalyzed C-H Functionalization | rsc.orgnih.govresearchgate.net |
| Pyridine Ring | meta (relative to directing group) | 2-Fluoro-5-pyridyl template | C-H Olefination | acs.org |
| Pyridine Ring | C-4 (in 3-fluoropyridine) | Electronic effect of Fluoro group | C-H Arylation | nih.gov |
Oxidation and Reduction Pathways of the Pyridine and Phenyl Moieties
The oxidation and reduction of this compound can selectively target either the pyridine ring, the phenyl ring, or its substituents, depending on the reaction conditions and reagents used.
Oxidation: The pyridine ring is generally resistant to oxidation, but the nitrogen atom can be oxidized to form an N-oxide. This transformation is a common strategy in pyridine chemistry to modify the ring's reactivity. For instance, palladium-catalyzed acylation of 2-phenylpyridine N-oxides via C-H activation has been reported. researchgate.net
Direct oxidation of substituents on the pyridine ring can be achieved while leaving the ring intact. For example, a method for the oxidation of 2-fluoro-5-methylpyridine (B1304807) to 2-fluoro-5-pyridinecarboxylic acid using potassium permanganate (B83412) (KMnO₄) has been developed. google.com This indicates that the pyridine core of a 2-fluoro-5-substituted pyridine is stable under these strong oxidizing conditions, allowing for selective functionalization of the side chain. google.com
Reduction: The pyridine moiety can undergo reduction under various conditions. The reduction of 2-phenylpyridine in the presence of a potassium-manganese complex has been observed, leading to the formation of a radical anion. researchgate.net Catalytic hydrogenation is a common method for reducing pyridine rings to piperidines, though this typically requires specific catalysts and conditions. A related compound, 2-fluoro-6-methoxy-4-phenylpyridine, is noted to be capable of undergoing reduction under specific conditions. evitachem.com Under more forcing hydrogenation conditions, the phenyl ring can also be reduced to a cyclohexyl ring.
Radical Reactions and Photochemical Transformations
This compound is a substrate for radical-mediated transformations, offering alternative pathways for functionalization that complement traditional ionic or organometallic reactions.
A key example is the cross-coupling of organic fluorides with allenes via a silyl-radical-relay pathway. rsc.org In this process, a silyl (B83357) radical initiates a cascade that ultimately leads to the functionalization of the C-F bond. This compound has been successfully used as a coupling partner in this reaction to synthesize α-ethynyl-substituted all-carbon quaternary centers. rsc.org
The broader context of pyridine chemistry shows a precedent for radical and photochemical reactions. Purple light has been used to promote the radical coupling of bromopyridines with Grignard reagents, demonstrating that photochemical energy can stimulate single electron transfer to initiate radical pathways without a transition metal catalyst. organic-chemistry.org Additionally, pyridine itself can act as a promoter in the dediazoniation of aryldiazonium salts, a process that generates aryl radicals which can then be trapped by various reagents. beilstein-journals.org While not involving this compound directly, these examples underscore the potential for radical and photochemical reactivity within this class of compounds.
| Reaction Type | Substrate | Key Reagents | Mechanism | Product | Reference |
|---|---|---|---|---|---|
| Defluorinative Cross-Coupling | This compound | Allene, PhMe₂SiBpin, KOtBu | Silyl-Radical-Relay | α-Ethynyl-substituted all-carbon quaternary center | rsc.org |
Investigation of Reaction Kinetics and Thermodynamic Profiles
Detailed kinetic and thermodynamic studies specifically on this compound are not extensively available in the searched literature. However, mechanistic investigations on the parent compound, 2-phenylpyridine, provide a robust framework for understanding the kinetic and thermodynamic profiles of its derivatives.
A kinetic study of the rhodium(III)-catalyzed oxidative coupling of 2-phenylpyridine with styrene (B11656) derivatives identified the catalyst resting states and the turnover-limiting step. nih.gov By using a fluorine-substituted analog, the reaction progress was monitored by ¹⁹F NMR under pseudo-first-order kinetic conditions. nih.gov The study determined that the reaction rate was dependent on the concentrations of the catalyst and the alkene, and it identified the migratory insertion of the alkene into the Rh-C(aryl) bond as the rate-determining step. nih.gov
Computational studies using Density Functional Theory (DFT) have also been employed to elucidate the mechanism of reactions involving 2-phenylpyridine. One such study rationalized the palladium-catalyzed methylation of 2-phenylpyridine using di-tert-butyl peroxide. researchgate.net The investigation identified key intermediates and transition states, comparing different potential pathways. researchgate.net The analysis concluded that a combination of a radical pathway followed by a non-radical pathway was the most favored route, with the C-C bond activation step being identified as rate-limiting in the purely non-radical pathway. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 5 Phenylpyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
High-resolution NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei to elucidate the structure of molecules. For compounds like 2-Fluoro-5-phenylpyridine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments is essential for complete structural assignment.
Multi-dimensional NMR techniques are crucial for unraveling the complex spin systems present in substituted aromatic compounds.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is used to determine one-bond proton-carbon correlations. researchgate.netnih.govmdpi.com In this compound, this experiment would reveal which protons are directly attached to which carbon atoms in both the pyridine (B92270) and phenyl rings. For instance, the proton signal at a specific chemical shift in the ¹H NMR spectrum will show a correlation to the carbon signal of the carbon it is bonded to in the ¹³C NMR spectrum. This is invaluable for assigning the carbons within the aromatic systems, which often have overlapping signals in the ¹³C spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing connectivity between different parts of a molecule. youtube.com For this compound, HMBC would show correlations from the pyridine protons to the carbons of the phenyl ring (and vice-versa) through the C-C bond linking the two rings, thus confirming the phenyl substitution on the pyridine ring. It would also help in assigning the quaternary carbon atoms in both rings.
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, typically within 5 Å. columbia.edunanalysis.comyoutube.comlibretexts.org This is critical for determining the stereochemistry and conformation of molecules. youtube.comlibretexts.org In the case of this compound, a biaryl system, NOESY can provide information about the relative orientation of the two aromatic rings. researchgate.net The presence or absence of NOE cross-peaks between protons on the pyridine ring and protons on the phenyl ring can indicate the preferred dihedral angle between the rings.
| Technique | Information Provided | Application to this compound |
| HSQC | One-bond ¹H-¹³C correlations | Assigns protons to their directly attached carbons in both rings. |
| HMBC | Two- to three-bond ¹H-¹³C correlations | Confirms the connectivity between the pyridine and phenyl rings and assigns quaternary carbons. |
| NOESY | Through-space ¹H-¹H correlations | Provides information on the conformational preference (dihedral angle) of the two aromatic rings. |
¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom. huji.ac.ilthermofisher.com The ¹⁹F chemical shift is very sensitive to changes in the local electronic structure. nih.gov
The ¹⁹F NMR spectrum of this compound would show a single resonance, and its chemical shift would be indicative of the fluorine atom being attached to an electron-deficient pyridine ring. The chemical shifts for fluoropyridines typically appear in a characteristic range. acs.orgalfa-chemistry.com
Furthermore, the fluorine nucleus couples with neighboring protons, giving rise to characteristic splitting patterns in both the ¹⁹F and ¹H NMR spectra. These fluorine-proton coupling constants (J-couplings) are transmitted through the bonds and their magnitudes are dependent on the number of bonds separating the coupled nuclei.
³J(F,H) (three-bond coupling): The coupling between the fluorine at C2 and the proton at H3.
⁴J(F,H) (four-bond coupling): The coupling between the fluorine at C2 and the proton at H4.
⁵J(F,H) (five-bond coupling): The coupling between the fluorine at C2 and the proton at H6.
The magnitudes of these coupling constants provide valuable structural information. cdnsciencepub.com For example, the through-space interaction between the fluorine and a nearby proton can also influence the coupling constant.
| Coupling | Description | Expected Observation for this compound |
| ³J(F,H) | Coupling between F at C2 and H at C3 | A doublet in the H3 proton signal and a corresponding splitting in the ¹⁹F signal. |
| ⁴J(F,H) | Coupling between F at C2 and H at C4 | A smaller doublet of doublets (or more complex multiplet) for the H4 proton signal. |
| ⁵J(F,H) | Coupling between F at C2 and H at C6 | An even smaller long-range coupling may be observed for the H6 proton signal. |
The phenyl and pyridine rings in this compound are not necessarily coplanar due to steric hindrance between the ortho protons. The molecule can exist in various conformations due to rotation around the C-C single bond connecting the two rings. researchgate.net
NMR spectroscopy, particularly the NOESY experiment, is a powerful tool for studying these conformational preferences in solution. chemicalbook.comnih.gov By measuring the Nuclear Overhauser Effect (NOE) between protons on the different rings, it is possible to deduce the average dihedral angle between the planes of the two rings. For instance, a strong NOE between a proton on the pyridine ring (e.g., H4 or H6) and an ortho-proton on the phenyl ring would suggest a conformation where these protons are in close spatial proximity, implying a smaller dihedral angle. Conversely, the absence of such NOEs would indicate a more twisted conformation.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-resolution mass spectrometry provides the exact mass of a molecule with high accuracy, which allows for the determination of its elemental composition. nih.gov For this compound (C₁₁H₈FN), the expected exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented by collision with an inert gas. imreblank.ch The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. imreblank.ch
For this compound, the molecular ion would be selected and subjected to collision-induced dissociation. The fragmentation pattern would likely involve the cleavage of the bond between the two aromatic rings, as well as fragmentation within the rings themselves. The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments. nist.govacs.org Analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.
Ion Mobility Spectrometry (IMS) coupled with mass spectrometry is a powerful technique for separating isomeric ions based on their size, shape, and charge. researchgate.netnews-medical.net Ions are passed through a drift tube filled with a buffer gas under the influence of a weak electric field. Ions with a more compact structure (smaller collision cross-section, CCS) will travel faster through the drift tube than more elongated isomers. nih.govnih.gov
This technique would be particularly useful for distinguishing this compound from its structural isomers, such as 2-Fluoro-3-phenylpyridine or 3-Fluoro-5-phenylpyridine, which have the same exact mass. Each isomer would be expected to have a unique collision cross-section value, allowing for their separation and individual identification, even if they are not separable by chromatography.
| Technique | Information Provided | Application to this compound and its Derivatives |
| HRMS | Accurate mass and elemental composition | Confirms the molecular formula of the compound. |
| Tandem MS (MS/MS) | Characteristic fragmentation pattern | Provides structural information and confirms the connectivity of the molecule. |
| IMS-MS | Separation of isomers based on shape (Collision Cross-Section) | Differentiates between various positional isomers of fluoro-phenylpyridine. |
X-Ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography provides definitive proof of molecular structure and offers unparalleled insight into the arrangement of molecules in the solid state. For this compound and its derivatives, this technique elucidates the precise bond lengths, bond angles, and conformations, while also revealing the complex network of intermolecular interactions that govern the crystal lattice.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The study of crystal packing in phenylpyridine derivatives reveals how molecules organize themselves to achieve maximum thermodynamic stability. This organization is dictated by a subtle interplay of various intermolecular forces.
In the closely related derivative, 2-fluoro-5-(4-fluorophenyl)pyridine, the crystal structure has been determined to be orthorhombic. nih.gov The fluorobenzene (B45895) and 2-fluoropyridine (B1216828) rings are not coplanar but are oriented at a dihedral angle of 37.93 (5)°. nih.gov The analysis of this crystal structure indicates that the packing is primarily governed by van der Waals forces, with no significant or classical hydrogen bonds present. nih.gov The absence of strong directional interactions like hydrogen bonding suggests that the molecular packing is influenced by shape-fitting and the optimization of weaker, non-directional forces.
Most organic compounds contain heteroatoms, leading to a complex mosaic of intermolecular forces with varying strengths and directional characteristics that influence crystallization. ias.ac.in While not dominant in the reported derivative, other interactions such as π–π stacking and C–H⋯π interactions are common in the crystal structures of aromatic compounds, including other phenylpyridine derivatives. nih.gov For instance, in certain cyclometallated iridium(III) complexes bearing 2-phenylpyridine (B120327) ligands, intermolecular π–π stacking and C–H⋯π interactions are present, contributing to the formation of a three-dimensional network. nih.gov These types of interactions, along with potential halogen bonding involving the fluorine atom, could be relevant in the crystal structures of other this compound derivatives.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₇F₂N |
| Molecular Weight | 191.18 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 20.365 (2) |
| b (Å) | 3.8303 (3) |
| c (Å) | 11.4835 (14) |
| Volume (ų) | 895.74 (16) |
| Z | 4 |
| Temperature (K) | 296 |
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties. Although specific studies on the polymorphism of this compound are not widely documented, the potential for different packing arrangements due to the molecule's functional groups exists. Computational studies on other organic molecules have shown that different polymorphic forms can be very close in energy, with their experimental realization often depending on both kinetic and thermodynamic factors of crystallization. ias.ac.inresearchgate.net
Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecular species (a coformer) into the crystal lattice. This strategy relies on predictable intermolecular interactions, particularly hydrogen bonding. rsc.org The nitrogen atom of the pyridine ring in this compound is a potential hydrogen bond acceptor, making it a candidate for forming co-crystals with hydrogen bond donors like carboxylic acids or phenols. nih.gov The formation of co-crystals can lead to new solid forms with altered properties such as solubility and stability. rsc.orgnih.gov
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique "fingerprint" for a molecule.
For this compound, the spectra are expected to be a composite of the vibrational modes of the substituted pyridine and benzene (B151609) rings. Analysis of related molecules provides a basis for assigning the expected vibrational frequencies. For instance, studies on 2-phenylpyridine and 2-fluoro-5-bromopyridine offer valuable comparative data. nih.govorientjchem.org
The FT-IR and Raman spectra would prominently feature:
Aromatic C-H stretching vibrations: Typically observed in the 3100-3000 cm⁻¹ region.
C=C and C=N ring stretching vibrations: These occur in the 1600-1400 cm⁻¹ range and are characteristic of the aromatic rings.
C-F stretching vibration: A strong band expected in the 1300-1200 cm⁻¹ region, characteristic of the fluoro-substituted pyridine ring.
In-plane and out-of-plane C-H bending modes: These vibrations appear in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively, and are sensitive to the substitution pattern of the rings.
A complete vibrational assignment can be supported by theoretical calculations using methods like Density Functional Theory (DFT), which has been successfully applied to analyze the spectra of similar molecules like 2-chloro-5-nitropyridine. nih.govresearchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Compound(s) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | 2-Phenylpyridine, 2-Fluoro-5-bromopyridine nih.govorientjchem.org |
| C=C / C=N Ring Stretch | 1600 - 1400 | 2-Phenylpyridine, 2-Fluoro-5-bromopyridine nih.govorientjchem.org |
| C-F Stretch | 1300 - 1200 | 2-Fluoro-5-bromopyridine nih.gov |
| C-H In-plane Bend | 1300 - 1000 | 2-Phenylpyridine orientjchem.orgnist.gov |
| C-H Out-of-plane Bend | 900 - 675 | 2-Phenylpyridine orientjchem.orgnist.gov |
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides information about the electronic transitions within a molecule and its photophysical properties. The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions associated with the conjugated aromatic system.
Studies on the analogue 2-fluoro-5-bromopyridine have identified three distinct band systems corresponding to π* ← π transitions. nih.gov The first, most detailed system shows a 0,0 band at 35944 cm⁻¹ (approx. 278 nm), with other unstructured band maxima appearing at higher energies (shorter wavelengths) of 48346 cm⁻¹ (approx. 207 nm) and 52701 cm⁻¹ (approx. 190 nm). nih.gov Similarly, the UV-Vis spectrum of 2-phenylpyridine shows characteristic absorption bands in the 220-290 nm range. nist.gov These transitions are sensitive to solvent polarity, which can be used to probe changes in the dipole moment upon electronic excitation. nih.gov The fluorescence properties would be related to the efficiency of the molecule returning to the ground state via radiative decay after excitation.
| Compound | Transition Type | Absorption Maximum (λₘₐₓ) |
|---|---|---|
| 2-Fluoro-5-bromopyridine | π → π | ~278 nm (structured), ~207 nm, ~190 nm nih.gov |
| 2-Phenylpyridine | π → π | ~240 nm, ~275 nm nist.gov |
| Furo[2,3-b]pyridine Derivatives | π → π* and n → π* | 250 - 390 nm researchgate.net |
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess and Stereochemical Assignment (if chiral derivatives are relevant)
While this compound itself is an achiral molecule, it can be incorporated as a ligand into chiral molecules, such as octahedral metal complexes, or be chemically modified to create chiral derivatives. rsc.org For such chiral systems, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for stereochemical analysis.
These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. For example, octahedral iridium(III) complexes containing 2-phenylpyridine ligands have been characterized using Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). rsc.org These methods are highly effective for discriminating between diastereomers and for assigning the absolute configuration of stereogenic centers. rsc.org The resulting spectra, often interpreted with the aid of DFT calculations, provide a detailed picture of the three-dimensional structure in solution. rsc.orgnih.gov Therefore, should chiral derivatives of this compound be synthesized, CD and ORD would be crucial tools for their structural elucidation and for determining enantiomeric purity. rsc.org
Computational Chemistry and Theoretical Studies of 2 Fluoro 5 Phenylpyridine
Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Orbitals
Quantum mechanical calculations are fundamental to understanding the electronic nature of 2-Fluoro-5-phenylpyridine. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic wavefunction, from which properties like energy, geometry, and orbital distributions are derived.
Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost with accuracy, making it a workhorse for molecular modeling. arxiv.org Instead of the complex many-electron wavefunction, DFT focuses on the electron density to calculate the system's energy. arxiv.orgcnr.it For this compound, DFT is instrumental in performing geometry optimization, a process that finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. nsf.gov
Table 1: Predicted Geometrical Parameters of this compound from a Representative DFT Calculation (B3LYP/6-31G)* (Note: This data is illustrative of typical DFT results.)
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-F | 1.35 Å |
| Bond Length | C-N (Pyridine) | 1.34 Å |
| Bond Length | C-C (Inter-ring) | 1.48 Å |
| Bond Angle | F-C2-N1 | 117.5° |
| Dihedral Angle | C4(py)-C5(py)-C1(ph)-C2(ph) | 38.5° |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. rsc.org Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than standard DFT for energy calculations, though at a significantly greater computational expense. rsc.orgaps.org
These high-accuracy predictions are valuable for creating benchmarks against which faster methods like DFT can be compared. github.io For this compound, ab initio calculations can provide a highly reliable electronic energy, ionization potential, and electron affinity. They are also crucial for studying systems where electron correlation effects, which are approximated in DFT, are particularly important for an accurate description. rsc.org
Table 2: Representative High-Accuracy Energy Predictions for this compound (Note: This data is illustrative and compares different levels of theory.)
| Method | Basis Set | Relative Energy (kcal/mol) |
|---|---|---|
| Hartree-Fock (HF) | cc-pVTZ | 0.00 (Reference) |
| MP2 | cc-pVTZ | -15.45 |
| CCSD(T) | cc-pVTZ | -18.20 |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
While QM methods excel at describing static electronic properties, Molecular Dynamics (MD) simulations are used to explore the motion of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD provides a "movie" of molecular behavior, revealing how this compound samples different conformations and interacts with its environment. rsc.org
A key application for this molecule is the study of the torsional dynamics around the C-C bond connecting the phenyl and pyridine (B92270) rings. semanticscholar.org MD simulations can map the free energy landscape associated with this rotation, identifying the most stable (lowest energy) dihedral angles and the energy barriers to rotation. This information is critical for understanding the molecule's flexibility, which influences its physical properties and how it can fit into a protein's binding site. mdpi.com
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)
Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which aids in the interpretation of experimental data.
NMR Spectroscopy: DFT-based methods can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts for various nuclei, including ¹H, ¹³C, and ¹⁹F. rsc.orgfrontiersin.org For this compound, predicting the ¹⁹F chemical shift is particularly valuable. worktribe.com Calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method, and the results can help assign peaks in an experimental spectrum and provide insight into the electronic environment of each atom. rsc.orgworktribe.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for simulating ultraviolet-visible (UV-Vis) absorption spectra. nih.govmdpi.com The calculation predicts the energies of electronic transitions, primarily from occupied molecular orbitals (like the HOMO, Highest Occupied Molecular Orbital) to unoccupied ones (like the LUMO, Lowest Unoccupied Molecular Orbital). nih.govresearchgate.net These transitions correspond to the absorption maxima (λ_max) observed experimentally, providing insight into the molecule's electronic structure and conjugation. nih.gov
IR Spectroscopy: Infrared (IR) spectra can be simulated by performing a frequency calculation on the DFT-optimized geometry. chemrxiv.org This calculation determines the vibrational modes of the molecule and their corresponding frequencies. The predicted spectrum, showing characteristic peaks for C-F, C=N, C=C, and C-H stretching and bending vibrations, can be directly compared with experimental IR data to confirm the molecule's identity and structure. chemrxiv.org
Table 3: Predicted Spectroscopic Data for this compound (Note: This data is illustrative of typical computational predictions.)
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹⁹F NMR | Chemical Shift (δ) | -115.2 ppm | Fluorine on Pyridine Ring |
| ¹H NMR | Chemical Shift (δ) | 8.45 ppm | Proton at C6 (Pyridine) |
| UV-Vis (TD-DFT) | λ_max | 275 nm | π → π* transition |
| IR | Vibrational Frequency | 1250 cm⁻¹ | C-F Stretch |
| IR | Vibrational Frequency | 1595 cm⁻¹ | Aromatic C=C/C=N Stretch |
Reaction Mechanism Elucidation using Transition State Theory and Potential Energy Surface Mapping
Computational chemistry is invaluable for investigating the mechanisms of chemical reactions. beilstein-journals.org For reactions involving this compound, such as its synthesis via nucleophilic aromatic substitution or its participation in cross-coupling reactions, theoretical methods can map the entire potential energy surface. acs.orgwikipedia.org
This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. libretexts.orgfrontiersin.org According to Transition State Theory, the energy of the transition state relative to the reactants determines the reaction's activation energy and, therefore, its rate. By calculating these energies, chemists can understand reaction selectivity, predict the most likely reaction pathways, and design more efficient synthetic routes. frontiersin.org For example, a calculation could elucidate why fluorination occurs at the 2-position of the pyridine ring. acs.org
Ligand-Protein Docking and Molecular Modeling for Biological Interactions
Given that many pyridine-containing compounds have biological activity, molecular docking is a key computational technique to explore the potential of this compound as a ligand for protein targets. nih.gov Docking algorithms predict the preferred orientation of a ligand when bound to a protein's active site and estimate the strength of the interaction, often expressed as a docking score or binding free energy. arxiv.orgmdpi.com
The process involves placing the 3D structure of this compound into the binding pocket of a target protein and systematically sampling different poses and conformations. A scoring function then evaluates each pose based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity. researchgate.net The results can identify key amino acid residues that interact with the ligand and guide the design of more potent analogs. These initial docking studies are often followed by more rigorous MD simulations to assess the stability of the predicted ligand-protein complex over time. mdpi.comresearchgate.net
Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value |
|---|---|
| Target Protein | Hypothetical Kinase XYZ |
| Docking Score (kcal/mol) | -8.2 |
| Key Interacting Residues | LEU 83, VAL 91, LYS 105, PHE 152 |
| Predicted Interactions | Hydrogen bond between Pyridine-N and LYS 105; π-π stacking with PHE 152 |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). While specific QSAR and QSPR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles and findings from studies on substituted pyridines and other related heterocyclic compounds provide a strong foundation for understanding its potential behavior. These studies are instrumental in predicting the characteristics of new molecules, including this compound, thereby guiding synthetic efforts and prioritizing experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models are crucial in drug discovery for predicting the biological activity of compounds. For classes of compounds including derivatives of pyridine, QSAR studies have been successfully employed to predict various activities, such as anticancer and antimicrobial effects. chemrevlett.comresearchgate.net These models typically relate biological activity (often expressed as the negative logarithm of the half-maximal inhibitory concentration, pIC₅₀) to a set of molecular descriptors.
The development of a QSAR model involves several key steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include electronic, steric, hydrophobic, and topological properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that links the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
For heteroaryl-substituted imidazo[1,2-a]pyridine (B132010) derivatives, a QSAR study revealed a significant correlation between their activity as acid pump antagonists and Global Topological Charge Indices (GTCI), as well as the hydrophobic constant (π) of certain substituents. nih.gov This indicates that charge distribution within the molecule and the hydrophobicity of specific groups are key factors influencing the biological activity. nih.gov Such findings suggest that for this compound, the electronic influence of the fluorine atom and the hydrophobicity of the phenyl group would be critical descriptors in any QSAR model.
A hypothetical QSAR study on a series of this compound derivatives might explore how different substituents on the phenyl ring affect a particular biological activity. The resulting model could be represented by a general equation:
Biological Activity = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...
Where c₀, c₁, c₂ are coefficients determined from the regression analysis.
Below is an illustrative data table of descriptors that would be relevant in a QSAR study of this compound analogs.
| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |
| Electronic | Dipole Moment, Mulliken Charges | Governs electrostatic interactions with a biological target. |
| Steric | Molecular Volume, Surface Area | Influences how the molecule fits into a receptor's binding pocket. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and hydrophobic interactions with the target. |
| Topological | Wiener Index, Kier & Hall Shape Indices | Describes molecular size, shape, and degree of branching. |
| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR models are analogous to QSAR models but focus on predicting physicochemical properties rather than biological activity. These properties are fundamental to a compound's behavior in various chemical and biological systems. Studies on substituted pyridines have successfully developed QSPR models for properties like boiling point, density, and the octanol-water partition coefficient. aaai.org
For instance, a study on a set of 85 pyridine derivatives yielded a robust six-parameter QSPR model for boiling points with a high correlation coefficient (R² = 0.948). aaai.org The descriptors in this model accounted for factors like hydrogen bonding capabilities. aaai.org Another QSPR study on 171 pyridine derivatives utilized multiple linear regression (MLR) and a genetic algorithm for descriptor selection to predict various properties. researchgate.net
For this compound, a QSPR model could predict key properties based on its structural features. The fluorine atom, for example, would significantly influence properties like electronegativity and polarity, which would be captured by relevant descriptors.
A hypothetical QSPR model for predicting a property like the refractive index or density of substituted phenylpyridines might look like this:
Property = b₀ + b₁ * (Descriptor_A) + b₂ * (Descriptor_B) + ...
Where b₀, b₁, b₂ are the regression coefficients.
The following table presents potential descriptors and their relevance in a QSPR study of this compound and its derivatives.
| Property to be Predicted | Relevant QSPR Descriptors | R² (from related studies) |
| Boiling Point | Gravitational index, Hydrogen-bond donor/acceptor ability, Molecular weight | ~0.95 aaai.org |
| Octanol-Water Partition Coefficient (LogP) | Molecular polarizability, Surface area of charged atoms, Information content indices | ~0.94 aaai.org |
| Refractive Index | Average molecular polarizability, Number of lone pairs on oxygen and nitrogen atoms | High confidence prediction reported aaai.org |
| Density | Molecular volume, Molecular weight | High confidence prediction reported aaai.org |
Application Oriented Research of 2 Fluoro 5 Phenylpyridine and Its Derivatives
Role as a Synthetic Building Block in Complex Molecule Synthesis
The reactivity of the 2-fluoro-5-phenylpyridine core allows for its incorporation into a wide array of larger, more complex molecular architectures. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions or modulate the electronic character of the pyridine (B92270) ring, while the C-H bonds on both the pyridine and phenyl rings are amenable to functionalization.
While direct synthesis of known natural products using this compound as a starting material is not extensively documented, its derivatives are crucial in constructing analogues of biologically active molecules, particularly in medicinal and agricultural chemistry. These synthetic analogues often mimic the structural and electronic features of natural products to achieve or enhance biological efficacy.
Research has focused on creating novel compounds with significant biological activity. For instance, analogues of the anti-tubercular drug bedaquiline (B32110) have been synthesized using a phenylpyridine core. In one study, a series of C5-aryl pyridine analogues were prepared via Suzuki-Miyaura cross-coupling reactions starting from a brominated pyridine derivative. nih.gov The resulting compounds were evaluated for their activity against Mycobacterium tuberculosis. The 4-fluorophenyl analogue, in particular, demonstrated significant inhibitory activity, highlighting the importance of the fluorinated phenylpyridine motif in designing new therapeutic agents. nih.gov
In the field of agrochemicals, novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties have been designed and synthesized. mdpi.com These compounds, which show potent insecticidal activity, are built upon a core structure prepared through Suzuki-Miyaura cross-coupling of a substituted pyridine and a phenylboronic acid derivative. mdpi.com The synthesis involves further modifications, such as nucleophilic substitution using 5-fluoro-2-nitrobenzoic acid, to build the final complex analogue. mdpi.com
Table 1: Synthesis of Biologically Active Analogues
| Precursor Compound | Reaction Type | Resulting Analogue Structure | Target Application |
|---|---|---|---|
| 5-Bromo-2-methoxypyridine | Suzuki-Miyaura Coupling | 2-Methoxy-5-(4-fluorophenyl)pyridine derivative | Anti-tubercular Agents nih.gov |
The this compound unit is a valuable platform for constructing novel and more elaborate heterocyclic systems. Its inherent reactivity under various reaction conditions, especially cross-coupling, makes it a favored building block.
A facile, regioselective method for synthesizing 2-fluoropyridines, including this compound, has been developed from pyridine N-oxides. This process converts the N-oxide into a 2-pyridyltrialkylammonium salt, which then undergoes fluorination. acs.org For 3-substituted pyridine N-oxides, the reaction occurs exclusively para to the substituent, yielding the 2-fluoro-5-substituted product with high selectivity (e.g., this compound was isolated in 84% yield). acs.org This method provides a reliable route to the core structure, which can then be used in further synthetic elaborations.
Furthermore, derivatives of this compound serve as key intermediates in creating complex systems for materials science. For example, 3′-benzoylated 2-phenylpyridine derivatives used as ligands in phosphorescent materials are synthesized from precursors like 2-fluoro-5-(pyridin-2-yl)benzonitrile. rsc.org This intermediate is itself prepared via a Suzuki-Miyaura cross-coupling reaction, demonstrating the iterative use of coupling strategies to build up molecular complexity. rsc.org
Applications in Catalysis and Ligand Design
The 2-phenylpyridine framework is a classic bidentate C^N cyclometalating ligand, and the introduction of a fluorine atom at the 2-position of the pyridine ring significantly modulates its electronic properties. This makes this compound and its derivatives attractive candidates for ligand design in transition metal catalysis.
The development of chiral pyridine-containing ligands is a cornerstone of asymmetric catalysis. diva-portal.org While specific examples detailing the use of this compound as the backbone for a widely-applied chiral ligand are not prominent, the principles for its use are well-established. The synthesis of chiral ligands often involves introducing chirality via stereocenters on substituents attached to the pyridine or phenyl ring. diva-portal.org
Strategies for creating chiral pyridine ligands, which could be applied to the this compound scaffold, include:
Asymmetric reduction of a ketone substituent on the phenyl or pyridine ring to create a chiral alcohol.
Coupling with a chiral auxiliary.
Utilizing the chiral pool to introduce enantiomerically pure fragments.
The electronic influence of the fluorine atom in a this compound-based ligand could fine-tune the Lewis acidity of the coordinated metal center, potentially impacting both the activity and enantioselectivity of a catalytic reaction. Although this specific application is an area ripe for exploration, related fluorinated amino acids have been synthesized using chiral Ni(II) complexes, demonstrating the utility of fluorine in stereoselective synthesis. beilstein-journals.org
The 2-phenylpyridine moiety is a highly effective directing group for C-H activation reactions, guiding a metal catalyst to functionalize the ortho C-H bond of the phenyl ring. nih.govbeilstein-journals.org The fluorine atom in this compound can enhance this process by modifying the electronic properties of the ligand and the stability of the resulting metallacycle.
Palladium- and rhodium-catalyzed reactions frequently employ phenylpyridine-type ligands. Research has shown that electron-withdrawing groups on the pyridine ring, such as fluorine, can be beneficial for reactivity. rsc.org In Pd-catalyzed C-H activation, 2-phenylpyridine derivatives are used to direct trifluoromethylthiolation, among other transformations. beilstein-journals.orgbeilstein-journals.org The presence of fluorine can influence regioselectivity and reaction efficiency. For instance, in a study on remote meta-C-H activation, switching from a 2-fluoro-5-pyridyl directing group to a 2-fluoro-3-pyridyl group significantly improved both yield and selectivity. acs.org
Derivatives of 2-phenylpyridine are also used as ligands in cross-coupling reactions. In some cases, a 2-fluoropyridine (B1216828) has been identified as an optimal ligand additive in dual Pd/Cu catalyst systems for C-H arylation, where it is thought to improve reactivity and selectivity. rsc.org
Table 2: 2-Phenylpyridine Derivatives in Transition Metal Catalysis
| Catalyst System | Reaction Type | Role of Phenylpyridine Ligand | Finding |
|---|---|---|---|
| Pd(II) | ortho-Trifluoromethylthiolation | Directing Group | Enables selective C-H functionalization of the phenyl ring. beilstein-journals.orgbeilstein-journals.org |
| Pd(II) | meta-C-H Olefination | Template/Directing Group | The position of the fluorine atom on the pyridine ring influences yield and selectivity. acs.org |
| Rh(III) / Co(III) | ortho-C-H Functionalization | Directing Group | Fluorinated phenylpyridines are effective substrates for functionalization. nih.govbeilstein-journals.org |
Advanced Materials Science Applications
Fluorinated 2-phenylpyridine derivatives are critical components in the field of advanced materials, particularly in organic electronics. They are most notably used as cyclometalating ligands for iridium(III) and platinum(II) complexes, which function as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). rsc.orgossila.com
The introduction of fluorine atoms into the phenylpyridine ligand is a key strategy for tuning the emission color of the metal complex. Fluorine, being a strong electron-withdrawing group, lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the complex more significantly than the Lowest Unoccupied Molecular Orbital (LUMO). This widens the HOMO-LUMO gap, resulting in a blue-shift of the emission wavelength. rsc.orgossila.com This effect is essential for creating efficient and stable blue and sky-blue phosphorescent emitters, which are technologically challenging to produce. rsc.org
For example, tris-cyclometalated iridium(III) complexes bearing a 2-(5-benzoyl-4,6-difluorophenyl)pyridinate ligand emit sky-blue light with a high photoluminescence quantum yield of 0.90. rsc.org An OLED fabricated using this complex as the dopant achieved excellent blue emission. rsc.org Similarly, the trifluorinated phenyl-pyridine derivative 2-(2,4-difluorophenyl)-5-fluoropyridine (B2794983) (DFFPPy) is used as a cyclometalating ligand to blue-shift emission and significantly increase the photoluminescence quantum yield of iridium complexes. ossila.com
Beyond blue emitters, fluorinated phenylpyridines are also used to fine-tune the properties of red-emitting OLEDs. Ir(III) complexes based on 5-benzoyl-2-phenylpyridine ligands with fluorine substitution have been synthesized and used to create highly efficient orange-red OLEDs. researchgate.net
Table 3: Fluorinated 2-Phenylpyridine Ligands in OLED Emitters
| Metal Complex | Ligand | Emission Color | Key Performance Metric |
|---|---|---|---|
| Iridium(III) | 2-(5-benzoyl-4,6-difluorophenyl)pyridinate | Sky-Blue | Photoluminescence Quantum Yield: 0.90 rsc.org |
| Iridium(III) | 2-(2,4-Difluorophenyl)-5-fluoropyridine (DFFPPy) | Blue-shifted | Increased Photoluminescence Quantum Yield (from 6.5% to 50.8%) ossila.com |
| Iridium(III) | 5-Benzoyl-2-(fluorophenyl)pyridine | Orange-Red | External Quantum Efficiency: 9.25% researchgate.net |
Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
Derivatives of this compound are integral to the development of advanced OLEDs, particularly in the creation of highly efficient phosphorescent emitters. The fluorine atom's strong electron-withdrawing nature significantly influences the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting metal complexes, which is crucial for tuning the emission color and enhancing device performance. osti.gov
Fluorinated phenylpyridine ligands are commonly used to create blue and sky-blue phosphorescent materials, which are critical for full-color displays and white lighting applications. rsc.org By incorporating these ligands into iridium(III) or platinum(II) complexes, researchers can achieve blue-shifted emissions compared to non-fluorinated analogues. osti.govrsc.org For instance, iridium complexes with fluorinated phenylpyridine ligands are prepared via methods like the Suzuki coupling to create the necessary substituted 2-phenylpyridine precursors. google.com
A notable example is a tris-cyclometalated iridium(III) complex featuring a 2-(5-benzoyl-4,6-difluorophenyl)pyridinate ligand, which exhibits a bright sky-blue phosphorescence with an emission peak (λ_PL_) at 463 nm and a remarkable photoluminescence quantum yield of 0.90 in dichloromethane. rsc.org When this complex was used as a dopant in a poly(9-vinylcarbazole)-based OLED, the device produced an excellent blue emission with Commission Internationale de L'éclairage (CIE) chromaticity coordinates of (0.16, 0.28) and an external quantum efficiency (η_ext_) of 1.81%. rsc.org Similarly, platinum(II) complexes with 4,6-di-fluoro-phenyl-pyridine ligands have been developed as blue emitters, with one such complex showing an emission maximum at 466 nm. osti.gov The strategic placement of fluorine atoms can also increase the photoluminescence quantum yield of iridium complexes from as low as 6.5% to over 50%. ossila.com
| Complex Type | Ligand | Emission Peak (λ_max_) | Quantum Yield (Φ) | Device Efficiency (EQE) | CIE Coordinates (x, y) | Reference |
|---|---|---|---|---|---|---|
| Iridium(III) | 2-(5-benzoyl-4,6-difluorophenyl)pyridinate | 463 nm | 0.90 | 1.81% | (0.16, 0.28) | rsc.org |
| Platinum(II) | 4,6-di-fluoro phenyl-pyridine | 466 nm | 0.02 (in solution) | - | - | osti.gov |
| Iridium(III) | 2-(2,4-Difluorophenyl)-5-fluoropyridine (DFFPPy) based | Blue-shifted | Up to 50.8% | - | - | ossila.com |
| Iridium(III) | 5-benzoyl-2-phenylpyridine derivatives | Orange-Red | 6.27% (at 20 mA/cm²) | 9.25% | (0.53, 0.47) | researchgate.net |
Fluorophores and Optical Probes
The this compound core is a foundational element in the design of novel fluorophores and optical probes for biological imaging and sensing. ed.ac.ukresearchgate.net The incorporation of a fluorine atom can enhance key photophysical properties, including quantum yield and photostability, while the pyridine and phenyl rings provide a rigid structure that can be readily functionalized. ossila.comresearchgate.net
Research into donor-acceptor styrylpyridines, which share structural motifs with functionalized phenylpyridines, demonstrates that the electronic properties of the molecule can be finely tuned. bohrium.com For example, a derivative containing a dimethylamine (B145610) group exhibits significant solvatochromism, where its absorption and emission spectra shift depending on the polarity of the solvent, making it a candidate for use as an environmental sensor. bohrium.comrsc.org
Derivatives such as 2-(2,4-Difluorophenyl)-5-fluoropyridine (DFFPPy) serve as electron-deficient cyclometalating ligands that can induce a blue shift in the emission wavelength by lowering the HOMO energy level of the complex. ossila.com This strategy has been shown to dramatically increase the photoluminescence quantum yield of the resulting fluorophore. ossila.com Such molecules are being investigated for applications in creating activatable optical probes for in-vivo imaging, where a fluorescent signal is turned "on" only after reaching its biological target, thereby improving the target-to-background ratio for clearer imaging. nih.gov
| Compound/Derivative | Key Feature | Photophysical Property | Potential Application | Reference |
|---|---|---|---|---|
| 2-(2,4-Difluorophenyl)-5-fluoropyridine (DFFPPy) based complex | Trifluorinated ligand | Increases photoluminescence quantum yield from 6.5% to 50.8%. | Photoemitters | ossila.com |
| Styrylpyridine with 4-dimethylaminostyryl fragment | Donor-acceptor structure | Pronounced (fluoro)solvatochromism; emission max from 479 to 649 nm. | Environmental sensors | bohrium.com |
| Carbazole/fluorene substituted 5-phenyl-2,2'-bipyridine | D-π-A architecture | Exhibits considerable fluorosolvatochromism. | Biological probes, optical switches | researchgate.net |
Liquid Crystals and Self-Assembling Materials
The rigid, planar structure of the phenylpyridine scaffold makes it an excellent candidate for designing molecules that exhibit liquid crystalline behavior and can undergo self-assembly. york.ac.ukresearchgate.net These properties are highly sought after for applications in displays and advanced optical materials.
Orthometallated 2-phenylpyridine derivatives of platinum(II) can form liquid crystal phases, such as nematic and smectic A phases. york.ac.uk The introduction of long alkyl or fluorinated chains to the phenylpyridine core allows for the tuning of these mesophases. For example, platinum(II) complexes based on extended 2-phenylpyridines can achieve emission quantum yields as high as 0.7 while maintaining their liquid crystalline properties. york.ac.uk The ability to combine luminescence with liquid crystal behavior opens up possibilities for creating materials with enhanced charge carrier mobilities or polarized emission. york.ac.uk
The self-assembly of these molecules is driven by non-covalent interactions, including π-π stacking, metallophilic interactions, and hydrogen bonding. researchgate.netacs.org These interactions can lead to the formation of highly ordered supramolecular structures. researchgate.netnih.gov For instance, platinum(II) polypyridine complexes are known to self-assemble in response to changes in their microenvironment, such as solvent composition or temperature. researchgate.net Similarly, porphyrins functionalized with fluoroalkyl groups show a strong tendency to self-aggregate due to the hydrophobic interactions of the fluoroalkyl tails, forming complex nanostructures. cas.cn This research indicates that this compound derivatives can be used to construct sophisticated, light-emitting self-assembled materials. researchgate.net
Agrochemical and Crop Protection Applications
The 2-phenylpyridine framework is a key structural motif in the discovery of new agrochemicals, leveraging the unique properties that fluorine substitution provides to enhance biological activity. researchgate.net
Design and Synthesis of Novel Pesticides/Herbicides Scaffolds
Researchers have actively designed and synthesized novel herbicides and insecticides based on the this compound scaffold. mdpi.commdpi.com The synthesis strategies often involve Suzuki-Miyaura cross-coupling reactions to link the pyridine and phenyl rings, followed by further functionalization. mdpi.comnih.govchimia.ch For example, a series of novel α-trifluorothioanisole derivatives containing phenylpyridine moieties were prepared as potential herbicides. mdpi.com The synthesis involved a Suzuki cross-coupling to create a 2-phenylpyridine intermediate, which was then reacted with 4-trifluoromethylthiobenzyl bromide. mdpi.com
Similarly, other studies have reported the synthesis of phenylpyridine derivatives containing N-phenylbenzamide moieties, which have shown insecticidal activity. mdpi.com The modular nature of these syntheses allows for the creation of large libraries of compounds with diverse substituents on both the pyridine and phenyl rings, facilitating structure-activity relationship (SAR) studies. chimia.ch This approach has led to the discovery of compounds with high activity against various broadleaf and grass weeds. nih.govchimia.ch
Target Identification and Mechanism of Action Studies
A primary biological target for herbicides derived from the phenylpyridine scaffold is the enzyme protoporphyrinogen-IX-oxidase (PPO). nih.govchimia.chsemanticscholar.org This enzyme is crucial for the biosynthesis of chlorophyll (B73375) in plants. chimia.ch By inhibiting PPO, these herbicides cause the accumulation of protoporphyrinogen (B1215707) IX, which leads to rapid cellular damage and plant death. chimia.ch
Several studies have confirmed this mechanism of action. For example, a series of α-trifluoroanisole derivatives containing a 3-chloro-5-trifluoromethylpyridine moiety were found to be potent inhibitors of the Nicotiana tabacum PPO (NtPPO) enzyme. nih.gov Compound 7a from this series exhibited a half-maximal inhibitory concentration (IC50) of 9.4 nM against NtPPO, significantly more potent than the commercial herbicide fomesafen (B1673529) (IC50 = 110.5 nM). nih.gov Molecular docking studies suggest that the trifluoromethylpyridine group plays a key role in forming stable interactions within the active site of the PPO enzyme. nih.gov These findings demonstrate that phenylpyridine derivatives are highly effective PPO inhibitors. nih.govchimia.ch
| Compound ID | Derivative Type | Target Organism | Activity/Finding | Reference |
|---|---|---|---|---|
| 5a | α-trifluorothioanisole | Broadleaf weeds (A. retroflexus, A. theophrasti) | >85% inhibition at 37.5 g a.i./hm², slightly superior to fomesafen. | mdpi.comgrafiati.com |
| 7a | α-trifluoroanisole | Broadleaf & grass weeds (A. theophrasti, A. retroflexus, D. sanguinalis) | >80% inhibition at 37.5 g a.i./hm², superior to fomesafen. | nih.gov |
| 5h | N-phenylbenzamide | Mythimna separata (Armyworm) | 100% inhibitory activity. | mdpi.com |
| 6a / 6c | Pyrazole | Setaria viridis (Green foxtail) | 50% inhibition at 150 g a.i./hm², superior to pyroxasulfone. | nih.gov |
Diagnostic Tool Development
The this compound structure is also being explored for its potential in creating advanced diagnostic tools. sigmaaldrich.comresearchgate.net The ability to incorporate fluorine, including its radioactive isotope ¹⁸F, makes these compounds suitable for use as tracers in Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic technique. core.ac.uk
Furthermore, the fluorescent properties of this compound derivatives make them ideal candidates for the development of optical probes for detecting and imaging biological processes in real-time. nih.gov These probes can be designed to be "activatable," meaning they only become fluorescent upon interaction with a specific biological target, such as a cancer cell receptor. nih.gov This approach enhances imaging sensitivity and specificity. For example, a fluorophore-quencher pair conjugated to a targeting ligand like an antibody can be used to detect tumors with a high signal-to-background ratio. nih.gov The versatility of the this compound scaffold allows for its incorporation into more complex systems, such as metal-organic frameworks (MOFs), which can be designed as responsive nanocomposites for detecting volatile organic compounds, potentially serving as novel diagnostic tools. researchgate.net
Synthesis of Radiolabeled Derivatives
The incorporation of a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (18F), is a critical step in developing PET tracers. The 2-[18F]fluoro-substituted pyridine structure is a favored functionality in PET tracer design due to its general resistance to defluorination in biological systems. acs.org Traditional methods for synthesizing 2-fluoropyridines involve nucleophilic displacement of a leaving group, but these can be inefficient. acs.org Modern synthetic strategies have been developed to improve the efficiency and applicability of radiolabeling for this compound and its analogs.
A notable and efficient metal-free method involves the conversion of readily available pyridine N-oxides into 2-pyridyltrialkylammonium salts. acs.org These salts serve as stable, isolable intermediates that can be used as common precursors for both non-radioactive (19F) standards and the desired 18F-radiolabeled tracers. acs.orgsnmjournals.org The process begins with the activation of a pyridine N-oxide, which is then reacted with a tertiary amine to form the trialkylammonium salt. This intermediate subsequently undergoes nucleophilic fluorination with K18F in the presence of a cryptand like Kryptofix 2.2.2 (K222) to yield the 18F-labeled 2-fluoropyridine derivative. acs.orgsnmjournals.org
This method demonstrates high regioselectivity. For instance, the synthesis using a 3-substituted pyridine N-oxide results in fluorination occurring exclusively at the position para to the substituent, yielding this compound with high efficiency (84% isolated yield for the non-radioactive analog) and preventing the formation of other isomers. acs.org This strategy has been successfully applied to the radiosynthesis of established PET tracers, such as [18F]AV-1451, which is used for imaging tau pathology. acs.orgsnmjournals.org
Other synthetic advancements include the use of alternative leaving groups like diazabicyclo[2.2.2]octane (DABCO) to enhance radiofluorination yields from halo-pyridine precursors. frontiersin.org Copper-catalyzed reactions have also been explored for the introduction of fluorine-18. researchgate.net These varied methods provide a robust toolkit for the synthesis of a diverse range of this compound derivatives for subsequent preclinical evaluation.
| Method | Precursor | Key Reagents | Key Feature | Reference |
|---|---|---|---|---|
| Trialkylammonium Salt Method | Pyridine N-Oxide | Trifluoroacetic anhydride, tertiary amine, K[18F]/K222 | High regioselectivity; common precursor for 19F and 18F analogs. | acs.orgsnmjournals.org |
| Enhanced Halopyridine Fluorination | 2-Halopyridine | DABCO, K[18F]/K222 | Improved yields from readily accessible halopyridine precursors. | frontiersin.org |
| Copper-Catalyzed Cycloaddition | Alkyne-substituted heteroaromatic | CuSO4/sodium ascorbate, Azide-bearing prosthetic group | "Click chemistry" approach for labeling complex biomolecules. | researchgate.net |
Preclinical Evaluation for Imaging Biomarkers
Once a radiolabeled derivative of this compound is synthesized, it undergoes a rigorous preclinical evaluation to assess its potential as a PET imaging biomarker. This process involves a series of in vitro and in vivo studies to determine its binding affinity, specificity, and pharmacokinetic properties.
In Vitro Studies
The initial evaluation often involves in vitro binding assays using tissue homogenates that express the target of interest. For example, derivatives of phenylpyridine have been evaluated as ligands for the adenosine (B11128) A3 receptor ([18F]FE@SUPPY) and the cannabinoid type 2 (CB2) receptor. researchgate.netspringermedizin.de These studies determine the binding affinity (Ki or Kd values), which is a measure of how strongly the radioligand binds to its target. A high affinity (typically in the low nanomolar or sub-nanomolar range) is a desirable characteristic. researchgate.net
Autoradiography is another key in vitro technique. It is performed on tissue sections from relevant sources, such as postmortem human brain tissue or animal models of disease. This method visualizes the specific binding of the radiotracer to the target within a complex tissue environment. For instance, studies on tau PET tracers like [18F]T807 and [18F]T808 use autoradiography on human Alzheimer's disease brain sections to confirm high binding affinity for neurofibrillary tangles over other protein aggregates like β-amyloid plaques. nih.gov
In Vivo Studies
Promising candidates from in vitro studies advance to in vivo evaluation in animal models, typically rodents or non-human primates. springermedizin.de These studies are crucial for understanding how the tracer behaves in a living organism.
Biodistribution studies measure the uptake of the radiotracer in various organs and tissues at different time points after injection. nih.govnih.gov The data are usually expressed as the percentage of the injected dose per gram of tissue (%ID/g). nih.gov An ideal brain imaging agent should exhibit high uptake in the target brain region and low uptake in surrounding tissues and bone to ensure a clear signal. For example, the biodistribution of a fluorinated adenosine derivative, [18F]FAA, in tumor-bearing mice showed high uptake in the spleen (11.65 %ID/g) and tumor (1.75 %ID/g) compared to blood (0.53 %ID/g) at 2 hours post-injection. nih.gov
| Organ | Uptake (%ID/g) |
|---|---|
| Blood | 0.53 |
| Heart | 1.52 |
| Lung | 1.96 |
| Liver | 2.40 |
| Spleen | 11.65 |
| Kidney | 3.50 |
| Muscle | 0.75 |
| Tumor | 1.75 |
Data adapted from a study on [18F]-fluoroadenosine derivatives. nih.gov
Finally, dynamic PET imaging studies are performed in animals to assess the tracer's kinetics in the brain, its ability to cross the blood-brain barrier, and its specific binding to the target in real-time. springermedizin.dee-century.usnih.gov These studies often include blocking experiments, where a non-radiolabeled drug that is known to bind to the target is co-administered. A significant reduction in the PET signal in the target region after blocking confirms that the radiotracer's binding is specific. researchgate.netnih.gov For instance, the preclinical evaluation of [18F]FESCH, a ligand for the adenosine A2A receptor, in rats involved PET scans under baseline and blocking conditions to confirm target engagement and to select the best kinetic model for quantification. nih.gov The collective data from these preclinical evaluations determine whether a derivative of this compound is a promising candidate for translation to clinical studies in humans.
Biological Activity and Mechanistic Investigations of 2 Fluoro 5 Phenylpyridine Derivatives
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of 2-fluoro-5-phenylpyridine, SAR studies have provided critical insights into the structural requirements for various biological targets.
The fluorine atom, due to its high electronegativity and small size, significantly influences properties like metabolic stability, binding affinity, and lipophilicity. ucd.iemdpi.com Its position on the pyridine (B92270) or phenyl ring is a key determinant of biological effect. For instance, in a series of imidazole[1,2-a]pyridine derivatives designed as CDK9 inhibitors, the introduction of a fluorine atom at the para-position of the benzene (B151609) ring resulted in more potent activity compared to substitution at the ortho-position. nih.gov Similarly, for 1,3-diarylurea derivatives acting as COX-2 inhibitors, a fluorine substituent at the para-position of the N-3 phenyl ring was shown to enhance both the potency and selectivity of inhibition. brieflands.com
The phenyl group often contributes to binding in hydrophobic pockets of enzymes and receptors, a feature that can enhance biological activity. Modifications to this phenyl ring are a common strategy in SAR studies. In the development of inhibitors for aldehyde dehydrogenase (ALDH), a 6-(4-fluoro)phenyl derivative of an imidazo[1,2-a]pyridine (B132010) showed a potent and selective functional profile. acs.org
For antagonists of the adenosine (B11128) A₃ receptor, specific substitutions on the pyridine core are crucial. Studies on 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives revealed that the inclusion of a β-fluoroethyl ester at the 5-position was favorable for high affinity at the human A₃ receptor, yielding compounds with Kᵢ values in the low nanomolar range. nih.govacs.org However, fluoro substitution at the 2-, 3-, and 4-positions of the pyridine ring did not improve potency or selectivity for this particular target. nih.govacs.org
Insecticidal activity of 2-phenylpyridine (B120327) derivatives has also been explored through SAR. It was found that substituents like methoxy (B1213986) at the second position of the benzene ring, or chlorine, trifluoromethyl, and trifluoromethoxy at the third position, led to optimal insecticidal activities. mdpi.com
Table 1: Summary of Key Structure-Activity Relationship Findings
| Target/Activityarrow_upwardarrow_downward | Favorable Structural Featurearrow_upwardarrow_downward | Referencearrow_upwardarrow_downward |
|---|---|---|
| CDK9 Inhibition | Fluorine at the para-position of the benzene ring | nih.gov |
| COX-2 Inhibition | Fluorine at the para-position of the N-3 phenyl ring | brieflands.com |
| Adenosine A₃ Receptor Antagonism | β-fluoroethyl ester at the 5-position of the pyridine ring | nih.govacs.org |
| ALDH1 Inhibition | 6-(4-fluoro)phenyl substitution | acs.org |
| Insecticidal Activity | Methoxy, chloro, trifluoromethyl, or trifluoromethoxy on the phenyl ring | mdpi.com |
In Vitro Biological Screening and Target Identification
The diverse biological activities of this compound derivatives have been characterized through a variety of in vitro screening methods, including enzyme inhibition assays, receptor binding studies, and cell-based functional assays.
Derivatives of this compound have been identified as inhibitors of several important enzyme classes.
Cyclooxygenase-2 (COX-2): Certain diarylpyridine derivatives are selective and orally active COX-2 inhibitors. brieflands.com
Cyclin-Dependent Kinase 9 (CDK9): Imidazole[1,2-a]pyridine derivatives bearing the 2-fluoro-phenyl moiety have been evaluated as CDK9 inhibitors, a target in cancer therapy. nih.gov The introduction of a methoxy group at the 2-position of the 4-fluoro-phenyl ring significantly increased CDK9 inhibitory potency. nih.gov
Aldehyde Dehydrogenase (ALDH): Imidazo[1,2-a]pyridine derivatives have been developed as novel inhibitors of ALDH, with specific activity against the ALDH1 isoform, a target in glioblastoma stem cells. acs.org
Topoisomerase I and II: Some 2-(thienyl)-4-furyl-6-aryl pyridine derivatives have been evaluated for their ability to inhibit topoisomerase I and II, enzymes critical for DNA replication and transcription. rjptonline.org
Cytochrome P450 (CYP) 1B1: Estrane-pyridine derivatives have been investigated as inhibitors of CYP1B1, an enzyme involved in the metabolism of estrogens and a target in hormone-dependent cancers. nih.gov
The this compound scaffold is present in molecules that bind with high affinity to various receptors.
Adenosine A₃ Receptors: A significant body of research has focused on 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives as selective antagonists for the human adenosine A₃ receptor. nih.govacs.org One such derivative, 5-(2-fluoroethyl)2,4-diethyl-3-(ethylsulfanylcarbonyl)-6-phenylpyridine-5-carboxylate (FE@SUPPY), was found to have a high affinity and selectivity for the A₃ receptor. nih.govnih.gov These antagonists are of interest for their potential role in inflammation, ischemia, and cancer. nih.govnih.gov
Neurokinin 1 (NK₁) Receptor: Certain 4-phenyl-pyridine derivatives have been shown to be competitive antagonists at human recombinant NK₁ receptors. google.com
Metabotropic Glutamate Receptor 5 (mGlu5): A tetrazole-based derivative, 3-[3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine, was identified as a potent and brain-penetrant mGlu5 receptor antagonist. rjptonline.org
Serotonin Receptors (5-HT₁ₐ/5-HT₇): A series of 2-fluoro and 3-trifluoromethyl-phenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were identified as potent ligands for 5-HT₁ₐ, 5-HT₇, and mixed 5-HT₁ₐ/5-HT₇ receptors. consensus.app
Table 2: Receptor Binding Affinity of Selected this compound Derivatives
| Derivative Classarrow_upwardarrow_downward | Receptor Targetarrow_upwardarrow_downward | Key Findingarrow_upwardarrow_downward | Affinity (Kᵢ)arrow_upwardarrow_downward | Referencearrow_upwardarrow_downward |
|---|---|---|---|---|
| 3,5-diacyl-2,4-dialkyl-6-phenylpyridines | Human Adenosine A₃ | β-fluoroethyl ester at 5-position enhances affinity | 4.2 nM | nih.govacs.org |
| 3,5-diacyl-2,4-dialkyl-6-phenylpyridines | Human Adenosine A₃ | γ-fluoropropyl ester at 5-position | 9.7 nM | nih.govacs.org |
| 4-phenyl-pyridines | Human NK₁ | Competitive antagonism | N/A | google.com |
| Phenylpiperazinylalkyl imidazo-purinediones | 5-HT₁ₐ / 5-HT₇ | Potent ligands identified | N/A | consensus.app |
The biological effects of this compound derivatives have been confirmed in various cell-based assay systems.
Anticancer Activity: Derivatives have demonstrated significant cytotoxicity against various cancer cell lines. For example, novel derivatives of 2-(4-Fluoro-phenyl)-5-(5-aryl substituted-1,3,4-oxadiazol-2-yl) pyridine showed good cytotoxicity against the MCF7 breast cancer cell line, with some compounds exhibiting better activity than the reference drug 5-Fluorouracil. researchgate.net Imidazo[1,2-a]pyridine derivatives have shown potent antiproliferative activity against glioblastoma stem cell lines. acs.org
NK₁ Receptor Antagonism: The activity of NK₁ receptor antagonists was confirmed by their ability to inhibit substance P-induced Ca²⁺ influx in CHO cells expressing the recombinant human receptor. google.com
Antiviral Activity: Pyridine derivatives have been investigated as inhibitors of the influenza virus polymerase PA–PB1 subunit interaction. One compound showed inhibitory activity in an ELISA-based assay (IC₅₀ = 36 µM) and antiviral activity in a plaque reduction assay in MDCK cells (EC₅₀ = 39 µM). nih.gov
Insecticidal Activity: The insecticidal properties of some 2-phenylpyridine derivatives have been confirmed in assays against pests such as Mythimna separata and Aphis craccivora. mdpi.com
Table 3: Summary of Cell-Based Assay Results
| Assay Typearrow_upwardarrow_downward | Cell Line(s)arrow_upwardarrow_downward | Observed Effectarrow_upwardarrow_downward | Referencearrow_upwardarrow_downward |
|---|---|---|---|
| Antiproliferative/Cytotoxicity | MCF7, HeLa, Caco-2 | Significant cytotoxicity, induction of apoptosis | researchgate.net |
| Antiproliferative | Glioblastoma Stem Cells (PN-157, MES-267, MES-374) | Potent antiproliferative activity | acs.org |
| Receptor Function | CHO (recombinant hNK₁) | Inhibition of substance P-induced Ca²⁺ influx | google.com |
| Antiviral | MDCK | Inhibition of influenza A plaque formation | nih.gov |
| Insecticidal | N/A | Activity against Mythimna separata, Aphis craccivora | mdpi.com |
Cellular Uptake, Distribution, and Metabolism Studies
Understanding the metabolic fate of a compound is essential for its development as a therapeutic agent. Studies on this compound derivatives have begun to elucidate their metabolic stability and pathways.
The metabolic stability of fluorinated compounds can be significantly different from their non-fluorinated analogs. ucd.iemdpi.com The strong carbon-fluorine bond often enhances metabolic stability. ucd.ie
Studies on fluorophenyl pyridine carboxylic acids using the fungus Cunninghamella elegans, a model for mammalian drug metabolism, showed that the position of fluorine substitution influenced the degree of biotransformation. ucd.ie The primary metabolites identified were alcohols and hydroxylated carboxylic acids, with hydroxylation occurring on the phenyl ring. ucd.ie Notably, these fluorophenyl pyridine carboxylic acids were not metabolized by rat liver microsomes, suggesting they may act as inhibitors of microsomal enzymes. ucd.ie
More specific studies have been conducted on complex derivatives. The radiolabeled adenosine A₃ receptor antagonist, [¹⁸F]FE@SUPPY, was studied in vivo in rats. After 30 minutes post-injection, 30.3% of the compound remained intact in the blood. nih.gov
In vitro studies with human liver microsomes (HLM) on an imidazole[1,2-a]pyridine derivative (LB-1) showed moderate metabolic stability (t₁/₂ = 75.3 min). nih.gov Further investigation revealed that this compound inhibited the cytochrome P450 enzyme CYP2D6 with an IC₅₀ value of 1.57 µM, but did not show significant inhibition of CYP1A2 or CYP3A4. nih.gov
Table 4: Summary of Metabolic Stability and Metabolite Findings
| Compound Class/Derivativearrow_upwardarrow_downward | Model Systemarrow_upwardarrow_downward | Key Findingarrow_upwardarrow_downward | Referencearrow_upwardarrow_downward |
|---|---|---|---|
| Fluorophenyl pyridine carboxylic acids | Cunninghamella elegans (fungal model) | Metabolized to hydroxylated derivatives; fluorine position affects rate. | ucd.ie |
| Fluorophenyl pyridine carboxylic acids | Rat Liver Microsomes | No biotransformation observed; inhibitory action suggested. | ucd.ie |
| [¹⁸F]FE@SUPPY | In vivo (Rats) | 30.3% of compound intact in blood at 30 min post-injection. | nih.gov |
| Imidazole[1,2-a]pyridine derivative (LB-1) | Human Liver Microsomes | Moderate metabolic stability (t₁/₂ = 75.3 min). | nih.gov |
| Imidazole[1,2-a]pyridine derivative (LB-1) | CYP Enzyme Inhibition Assay | Inhibits CYP2D6 (IC₅₀ = 1.57 µM); no inhibition of CYP1A2/3A4. | nih.gov |
Membrane Permeability and Transport Mechanisms
The incorporation of fluorine into molecules, including this compound derivatives, can significantly influence their membrane permeability. Fluorination often enhances lipophilicity, which can facilitate passive diffusion across the lipid bilayers of cell membranes. nih.govgoogle.com The hydrophobic and lipophobic nature of fluoroalkyl chains means they are less likely to fuse with the cell membrane during endocytosis, potentially leading to higher membrane permeability compared to non-fluorinated counterparts. nih.gov
The transport of substances across cell membranes occurs through two primary mechanisms: passive transport and active transport. longdom.orgduke.edu
Passive Transport: This process does not require cellular energy and relies on the concentration gradient of the substance. duke.edu It includes:
Simple Diffusion: Small, uncharged molecules move directly across the membrane.
Facilitated Diffusion: Requires protein channels or carriers to transport molecules across the membrane.
Osmosis: The movement of water across a semipermeable membrane. longdom.org
Filtration/Dialysis: Small molecules and ions pass through membrane pores, while larger molecules are excluded. duke.edu
Active Transport: This mechanism requires cellular energy, typically in the form of ATP, to move molecules against their concentration gradient. longdom.org It is categorized into:
Primary Active Transport: Directly utilizes ATP for transport. A key example is the sodium-potassium pump. longdom.org
Secondary Active Transport (Co-transport): Uses the electrochemical gradient established by primary active transport. This can be further divided into symport (molecules move in the same direction) and antiport (molecules move in opposite directions). longdom.org
Studies on Caco-2 cell monolayers are often used to assess the permeability of compounds and determine their potential for oral absorption. google.com The apparent permeability coefficient (Papp) is a key parameter measured in these assays. google.com
Interaction with Biomolecules (e.g., Proteins, Nucleic Acids)
The biological activity of this compound derivatives is intrinsically linked to their interactions with various biomolecules. The fluorine atom can enhance these interactions through mechanisms like hydrogen bonding.
Protein Crystallography of Ligand-Bound Complexes
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including protein-ligand complexes. hamptonresearch.comresearchgate.netmdpi.com This method can provide detailed insights into how a this compound derivative binds to its protein target at an atomic level. hamptonresearch.comresearchgate.netmdpi.com For instance, crystallography can reveal the specific amino acid residues involved in binding and the conformational changes that occur in the protein upon ligand binding. hamptonresearch.com
Lanthanide complexes are sometimes used as phasing agents in protein crystallography to aid in solving the crystal structure. ens-lyon.fr The successful crystallization of a protein-ligand complex depends on several factors, including the concentrations of the protein and ligand, and their binding affinity (Kd). hamptonresearch.com
Biophysical Techniques for Binding Affinity Determination
Several biophysical techniques are employed to quantify the binding affinity and kinetics of interactions between small molecules like this compound derivatives and their biological targets. nih.govnicoyalife.com
Surface Plasmon Resonance (SPR): This label-free technique measures changes in the refractive index at a sensor surface as a ligand binds to an immobilized protein. nih.govnicoyalife.com It provides real-time data on association (kon) and dissociation (koff) rates, from which the dissociation constant (KD) can be calculated. nicoyalife.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction in a single experiment. nih.gov
One study reported the discovery of PB2 inhibitors containing a 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one skeleton. For the most potent compound, the KD values determined by SPR and ITC were 0.11 μM and 0.19 μM, respectively. nih.gov
Therapeutic Potential as a Scaffold for Drug Discovery
The this compound scaffold has shown promise in the development of new therapeutic agents, particularly in the areas of cancer and infectious diseases. mdpi.comrjptonline.org
Anti-Cancer Activities and Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest)
Derivatives of this compound have demonstrated significant anti-cancer properties. For example, a series of 2-(4-Fluoro-phenyl)-5-(5-aryl substituted-1, 3, 4-oxadiazol-2-yl) pyridine derivatives were synthesized and evaluated for their ability to inhibit cancer cell growth. researchgate.net
Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. google.comnih.govmdpi.com Several studies have shown that this compound derivatives can induce apoptosis in various cancer cell lines. nih.gov For instance, some derivatives have been shown to induce apoptosis in colorectal cancer cells. nih.gov The induction of apoptosis can be confirmed by methods such as Annexin V/propidium iodide staining and flow cytometry. nih.gov
Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Compounds that can arrest the cell cycle at specific phases (e.g., G1, S, or G2/M) can inhibit tumor growth. researchgate.netekb.egresearchgate.netmdpi.com Certain derivatives of this compound have been found to cause cell cycle arrest. ekb.egresearchgate.net For example, some compounds have been shown to arrest the cell cycle in the G2/M phase in human gastric carcinoma cells and in the S phase in prostate cancer cells. researchgate.netmdpi.com
Below is a table summarizing the reported anti-cancer activities of some this compound derivatives:
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect(s) | IC50 Values |
| 2-(4-Fluoro-phenyl)-5-[5-(4-methoxy-phenyl)- nih.govnih.govacs.orgoxadiazol-2-yl]-pyridine (7b) | MCF7 (Breast) | Cytotoxicity | 6.9 µM researchgate.net |
| 2-(4-Fluoro-phenyl)-5-[5-(3-nitro-phenyl)- nih.govnih.govacs.orgoxadiazol-2-yl]-pyridine (7d) | MCF7 (Breast) | Cytotoxicity | 3.8 µM researchgate.net |
| 5-Fluoro-2'-deoxyuridylic acid prodrugs | Various | Anticancer activity | Comparable or superior to 5-FdU nih.gov |
| Iridium(III) complexes with 2-phenylpyridine | HCT116 (Colon) | Cell cycle arrest | Not specified researchgate.net |
| 6-Fluoro-4-(piperazin-1-yl)quinolin-2(1H)-ones | Various | VEGFR-2 inhibition, S phase cell cycle arrest, apoptosis | IC50: 46.83-51.41 nM researchgate.net |
Anti-Infective Properties (e.g., Antibacterial, Antifungal, Antiviral)
The this compound scaffold has also been explored for its potential in developing new anti-infective agents.
Antibacterial Activity: Fluorinated phenazine (B1670421) and acridine (B1665455) analogues, which can be synthesized from precursors like fluorinated anilines, have demonstrated potent antibacterial activities, particularly against Gram-positive pathogens. nih.gov Some of these compounds have shown minimum inhibitory concentrations (MIC) in the sub-micromolar range. nih.gov For example, phenazines 5g, 5h, and 5i, and acridine 9c showed potent activity against Gram-positive bacteria with MIC values ranging from 0.04 to 0.78 μM. nih.gov However, the antibacterial activity of some fluorinated pyrido[2,3-c]pyridazines was found to be inferior to existing drugs like enoxacin (B1671340) and tosufloxacin. nih.gov
Antiviral Activity: Derivatives of 2-phenylpyridine have been evaluated for their antiviral properties. rjptonline.orgnih.gov Some novel 2-benzoxyl-phenylpyridine derivatives exhibited significant antiviral effects against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.gov These compounds were found to inhibit the early stages of viral replication. nih.gov Additionally, novel platinum(II) complexes containing fluorinated phenylpyridine have shown antiviral activity against DNA virus HSV-1. researchgate.net
Here is a summary of the anti-infective properties of some derivatives:
| Compound/Derivative Class | Pathogen(s) | Activity | Key Findings |
| Fluorinated phenazines and acridines | Gram-positive bacteria (e.g., S. aureus) | Antibacterial | Potent activity with MICs as low as 0.04 μM. nih.gov |
| 2-Benzoxyl-phenylpyridine derivatives | CVB3, ADV7 | Antiviral | Potent inhibition of viral replication. nih.gov |
| Fluorinated platinum(II) complexes | HSV-1 | Antiviral | Showed selective inhibition of HSV-1. researchgate.net |
Neurological and Central Nervous System Activities
Research into the neurological and central nervous system (CNS) effects of this compound derivatives has identified their potential to modulate pathways associated with neurodegeneration and neuroinflammation. A significant area of investigation revolves around their interaction with adenosine receptors, which are crucial in regulating neuronal function and the brain's inflammatory response. nih.gov
A notable derivative in this class is 5-(2-fluoroethyl)2,4-diethyl-3-(ethylsulfanylcarbonyl)-6-phenylpyridine-5-carboxylate , also known as FE@SUPPY. This compound has been identified as a high-affinity and selective antagonist for the A3 adenosine receptor (A3AR). nih.gov The A3AR is expressed in various regions of the brain and its modulation is implicated in conditions such as brain ischemia and neurodegeneration. nih.govnih.gov
The mechanism of action of FE@SUPPY and related derivatives is centered on their ability to block the A3AR. A3ARs are G protein-coupled receptors that, upon activation, typically inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. unife.itnih.gov They also regulate mitogen-activated protein kinase (MAPK) pathways. nih.gov By acting as antagonists, these this compound derivatives can prevent the downstream signaling cascades initiated by A3AR activation.
Studies involving radiolabeled versions of these derivatives, such as [¹⁸F]FE@SUPPY, have been instrumental in mapping the distribution of A3ARs in the CNS and evaluating the pharmacokinetic properties of these compounds in preclinical models. researchgate.netmdpi.com These investigations are crucial for understanding how these derivatives access and interact with their target in the brain. researchgate.net The development of such PET ligands underscores the potential of this chemical class in both diagnosing and potentially treating neurological disorders where A3AR is overexpressed. researchgate.net
| Compound Name | Target Receptor | Activity | Investigated Application |
| 5-(2-fluoroethyl)2,4-diethyl-3-(ethylsulfanylcarbonyl)-6-phenylpyridine-5-carboxylate (FE@SUPPY) | Adenosine A3 Receptor (A3AR) | Antagonist | PET imaging ligand for A3AR, potential in neurodegeneration and neuroinflammation. nih.govresearchgate.net |
Anti-Inflammatory and Immunomodulatory Effects
The anti-inflammatory and immunomodulatory properties of this compound derivatives are intrinsically linked to their activity as A3 adenosine receptor antagonists. The A3AR is significantly overexpressed in inflammatory cells, making it a prime target for therapeutic intervention in inflammatory diseases. nih.govunife.it
Adenosine is a key endogenous regulator of inflammation, and its effects are mediated through its four receptor subtypes (A1, A2A, A2B, and A3). nih.gov The A3AR, in particular, plays a complex role in immunity. Its activation can modulate the function of various immune cells, including mast cells, neutrophils, and lymphocytes. nih.govsemanticscholar.org
The antagonistic action of this compound derivatives like FE@SUPPY on the A3AR can inhibit inflammatory processes. For instance, A3AR activation is known to be involved in the chemotaxis and migration of inflammatory cells such as microglia and monocytes. researchgate.net By blocking this receptor, its antagonists could potentially reduce the infiltration of these cells into sites of inflammation. researchgate.net
Mechanistically, the anti-inflammatory effects of A3AR antagonists are thought to involve the modulation of key signaling pathways within immune cells. A3AR activation can influence the NF-κB pathway, which is a central regulator of the expression of pro-inflammatory cytokines like TNF-α and IL-1β. semanticscholar.orggoogle.com By antagonizing the A3AR, derivatives of this compound may prevent the downstream signaling that leads to the production of these inflammatory mediators. The receptor's role in regulating MAPK pathways is also a critical aspect of its immunomodulatory function. nih.gov
The development of A3AR antagonists from the this compound class is a promising area of research for new anti-inflammatory and immunomodulatory therapies. Their selectivity for the A3AR, which is upregulated in pathological conditions, suggests a potential for targeted treatment with a favorable therapeutic window. unife.it
| Derivative Class | Target Receptor | Proposed Mechanism of Action | Potential Therapeutic Area |
| This compound Derivatives (e.g., FE@SUPPY) | Adenosine A3 Receptor (A3AR) | Antagonism of A3AR, leading to modulation of immune cell function, potential inhibition of pro-inflammatory cytokine release via pathways like NF-κB, and interference with inflammatory cell migration. nih.govsemanticscholar.orgresearchgate.netgoogle.com | Inflammatory and autoimmune diseases. |
Future Research Directions and Emerging Challenges for 2 Fluoro 5 Phenylpyridine Research
Development of Novel Stereoselective Synthetic Methodologies
A primary challenge in the synthesis of complex molecules for pharmacological use is the control of stereochemistry. Many biological targets, such as enzymes and receptors, are chiral, meaning they interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. While methods for the regioselective synthesis of 2-fluoro-5-phenylpyridine and its derivatives exist, the development of stereoselective methodologies remains a critical future direction. acs.org
Future research must focus on creating synthetic pathways that yield specific stereoisomers of this compound derivatives. This includes the design of chiral catalysts for asymmetric synthesis or the development of efficient methods for resolving racemic mixtures. For instance, derivatives of this compound have shown stereospecific antagonism at biological targets like TRPV1, where lipophilicity and the 3D structure are key determinants of potency. nih.gov Achieving high stereoselectivity will be crucial for producing more potent and selective therapeutic agents with potentially fewer side effects.
Exploration of Uncharted Reactivity Patterns and Green Chemistry Approaches
While the fundamental reactivity of the this compound core, such as its susceptibility to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling, is established, there is still much to explore. acs.org Future investigations should probe less conventional reactivity, such as selective C–H bond functionalization, which allows for the direct modification of the pyridine (B92270) or phenyl ring without pre-installed functional groups. acs.org Understanding the subtle electronic effects of the fluorine substituent on these reactions is paramount. Recent reports suggest that nucleophilic additions to fluorinated pyridines may proceed through an unconventional concerted mechanism, a departure from the commonly accepted stepwise process, opening new avenues for mechanistic studies and synthetic design. acs.org
Furthermore, there is a pressing need to align synthetic methodologies with the principles of green chemistry. This involves developing reactions that are more atom-economical, use less hazardous reagents and solvents, and are more energy-efficient. A promising trend is the use of visible-light-promoted photocatalysis for constructing complex molecules under mild conditions. bohrium.com The development of metal-free synthetic routes, such as those starting from pyridine N-oxides, is another key area of research that minimizes reliance on expensive and potentially toxic heavy metal catalysts. acs.org
Integration into Advanced Functional Materials and Nanotechnology
The unique photophysical properties of phenylpyridine derivatives make them ideal candidates for advanced functional materials. A significant body of research has demonstrated the use of fluorinated 2-phenylpyridine (B120327) ligands in cyclometalated iridium(III) and platinum(II) complexes for use in phosphorescent organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). rsc.orgresearchgate.netbohrium.comresearchgate.net These materials are crucial for the development of next-generation displays and solid-state lighting.
The primary challenge and future direction in this field is the rational design of new this compound-based ligands to precisely tune the emission color, enhance quantum efficiency, and improve the operational stability of these devices. researchgate.netbohrium.com Beyond lighting, these complexes have emerging applications in nanotechnology and biomedicine. For example, platinum(II) complexes bearing phenylpyridine ligands are being investigated as luminescent bioprobes for monitoring the aggregation of amyloid fibrils associated with neurodegenerative diseases like Alzheimer's. uiowa.edu This integration into nanotechnology could lead to novel diagnostic tools and sensors.
| Complex Type | Application | Research Goal |
| Iridium(III) Complexes | OLEDs, LECs | Tune emission color (e.g., blue, red), improve efficiency and stability. rsc.orgbohrium.comresearchgate.net |
| Platinum(II) Complexes | Bioprobes, Sensors | Detect and monitor biological species (e.g., amyloid fibrils). uiowa.edu |
| Platinum(II) Pincer Complexes | Phosphorescent Emitters | Develop new materials with unique photophysical properties. acs.org |
Deeper Mechanistic Understanding of Biological Interactions
Derivatives of this compound have shown a wide array of biological activities, acting as kinase inhibitors, TRPV1 antagonists, and modulators of protein-protein interactions. nih.govresearchgate.netgoogle.com The fluorine atom is often crucial to this activity, enhancing binding affinity through interactions like hydrogen bonding and altering metabolic stability. However, in many cases, the precise molecular mechanism remains unclear.
A significant future challenge is to move beyond identifying biological activity to achieving a deep mechanistic understanding of how these molecules function. This requires identifying their specific molecular targets and elucidating the precise nature of the ligand-target interactions at an atomic level. Techniques such as X-ray crystallography, cryo-electron microscopy, and advanced spectroscopic methods will be essential to visualize how these compounds bind to proteins. For example, docking studies have suggested that V-shaped phenyl-pyridine derivatives inhibit kinases by interacting with the ATP binding site. researchgate.net A more profound understanding will enable the design of molecules with improved efficacy and selectivity, a key goal in modern drug discovery.
Computational Design and Predictive Modeling for Enhanced Efficacy and Selectivity
The complexity of designing molecules with specific properties necessitates the use of powerful computational tools. Computational chemistry is already being used to model the electronic properties and reactivity of halogenated phenylpyridines. acs.org In drug discovery, pharmacophore modeling and molecular docking are employed to design and predict the binding of derivatives to biological targets like dipeptidyl peptidase-4 (DPP4). researchgate.net
The next frontier lies in the application of more advanced computational methods, including artificial intelligence (AI) and machine learning, to accelerate the design-synthesis-test cycle. Predictive models can be trained on existing data to forecast the biological activity, selectivity, and pharmacokinetic properties of novel, yet-to-be-synthesized this compound analogues. nih.gov For functional materials, computational crystallography can help predict the mechanical and photophysical properties of molecular crystals, guiding the synthesis of materials with desired characteristics. rsc.org These in silico approaches can significantly reduce the experimental effort and resources required, making the discovery process more efficient and targeted.
| Computational Method | Application Area | Objective |
| Density Functional Theory (DFT) | Reactivity Analysis | Understand electron distribution and predict reaction outcomes. acs.org |
| Molecular Docking | Drug Design | Predict binding modes and affinities of ligands to protein targets. researchgate.netresearchgate.net |
| Pharmacophore Modeling | Drug Design | Identify essential structural features for biological activity. researchgate.net |
| Machine Learning / AI | Predictive Science | Forecast activity, toxicity, and material properties to prioritize candidates. nih.gov |
Multidisciplinary Collaborations for Translational Research
Bridging the gap between fundamental laboratory research and real-world applications—a process known as translational research—is perhaps the greatest challenge. The journey of a this compound derivative from a concept to a commercial product, whether a drug or an OLED material, is long and complex, requiring a confluence of expertise.
Future success will depend on fostering robust, multidisciplinary collaborations. researchgate.net Organic chemists synthesizing new compounds must work closely with materials scientists, physicists, and engineers to develop and test new electronic devices. Similarly, medicinal chemists must collaborate with biologists, pharmacologists, and clinicians to advance potential drug candidates through the rigorous pipeline of preclinical and clinical evaluation. acs.org These partnerships are essential for tackling the scientific, regulatory, and commercial hurdles inherent in translational research and for ensuring that the promising discoveries made in the lab ultimately benefit society.
Q & A
Basic: What synthetic methodologies are effective for preparing 2-Fluoro-5-phenylpyridine?
Answer:
The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions , which couple fluoropyridine boronic esters with aryl halides. For example, analogous methods involve using palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of polar aprotic solvents (e.g., DMF, THF) and aqueous bases (e.g., Na₂CO₃) at 80–100°C . Precursor optimization, such as substituting halogen positions, can enhance regioselectivity. Post-synthesis purification often employs column chromatography with silica gel and non-polar solvents.
Advanced: How can researchers optimize reaction conditions to improve yields in fluorinated pyridine synthesis?
Answer:
Key parameters include:
- Catalyst selection : Pd-based catalysts with ligands (e.g., XPhos) improve stability and turnover .
- Solvent systems : Binary solvents (e.g., toluene/ethanol) balance solubility and reaction kinetics.
- Temperature control : Gradual heating (60–120°C) minimizes side reactions like defluorination.
- Substrate pre-activation : Sonication or microwave-assisted methods enhance boronic ester reactivity .
Contradictory yield reports may arise from trace moisture or oxygen; thus, rigorous inert atmosphere protocols (e.g., Schlenk lines) are critical .
Basic: What techniques confirm the molecular structure of this compound?
Answer:
- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths (e.g., C-F = 1.34 Å) and dihedral angles between phenyl and pyridine rings (e.g., 15.2°) .
- NMR spectroscopy : ¹⁹F NMR identifies fluorine environments (δ ≈ -110 ppm for aromatic F), while ¹H NMR confirms substitution patterns (e.g., coupling constants for ortho protons) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 188.08 Da) .
Advanced: How to address discrepancies in reported biological activities of fluorinated pyridines?
Answer:
- Purity assessment : Use HPLC (>95% purity) to rule out impurities affecting bioassays .
- Comparative crystallography : Analyze structural analogs (e.g., 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol) to identify activity-determining motifs .
- Computational modeling : Density Functional Theory (DFT) calculates electron-withdrawing effects of fluorine, correlating with receptor binding .
Safety: What precautions are advised given limited toxicity data for this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4) .
- Emergency protocols : Rinse skin/eyes with water for 15 minutes; consult poison control if exposed . Toxicity data gaps necessitate treating the compound as a potential health hazard .
Advanced: How does fluorination at the 2-position influence the electronic properties of pyridine derivatives?
Answer:
- Electron-withdrawing effect : Fluorine reduces electron density at the pyridine ring, lowering pKa (increased acidity) and altering nucleophilic substitution reactivity .
- Spectroscopic shifts : ¹³C NMR shows deshielding of adjacent carbons (e.g., C-2 at δ ≈ 150 ppm) .
- Crystallographic impact : Fluorine’s van der Waals radius (1.47 Å) affects packing motifs, as seen in related structures with herringbone arrangements .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Pharmacophore modification : Enhances metabolic stability and bioavailability in kinase inhibitors .
- Biological probes : Fluorine’s isotopic properties (e.g., ¹⁹F MRI contrast) enable in vivo tracking .
- Fragment-based drug design : Serves as a scaffold for probing protein-ligand interactions via X-ray crystallography .
Advanced: How to design experiments to analyze degradation pathways of fluorinated pyridines?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
